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Core Science & Biosynthesis

Foundational

chemical structure of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

An In-Depth Technical Guide to the Chemical Structure and Applications of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline This technical guide provides a comprehensive overview of 2-chloro-3-hydrazinyl-1,4-dihydroquinoxalin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Applications of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

This technical guide provides a comprehensive overview of 2-chloro-3-hydrazinyl-1,4-dihydroquinoxaline, a pivotal heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, spectroscopic characterization, and utility as a versatile synthetic intermediate.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities, have established them as a focal point in the field of medicinal chemistry. Within this family of compounds, 2-chloro-3-hydrazinyl-1,4-dihydroquinoxaline serves as a key building block, enabling the synthesis of more complex molecular architectures with potential therapeutic applications.

Chemical Structure and Tautomerism

The compound is systematically named (3-chloroquinoxalin-2-yl)hydrazine.[1] However, it is commonly referred to as 2-chloro-3-hydrazinoquinoxaline. The "1,4-dihydro" designation in the topic refers to a potential tautomeric form of the molecule. Tautomerism is a critical concept in understanding the reactivity and biological interactions of such heterocyclic systems.

The quinoxaline ring system, when substituted with a hydrazinyl group, can exist in equilibrium between the hydrazinyl form and a hydrazono-1,2-dihydroquinoxaline form. This equilibrium is influenced by factors such as the solvent, temperature, and pH.

G cluster_0 Tautomeric Equilibrium Hydrazinyl Form Hydrazinyl Form Equilibrium Hydrazinyl Form->Equilibrium Hydrazono Form Hydrazono Form Equilibrium->Hydrazono Form

Caption: Tautomeric equilibrium of 2-chloro-3-hydrazinoquinoxaline.

For the purpose of this guide, we will primarily refer to the compound as 2-chloro-3-hydrazinoquinoxaline, which is its most commonly cited name.

Table 1: Chemical Identifiers

PropertyValueSource
IUPAC Name (3-chloroquinoxalin-2-yl)hydrazine[1]
CAS Number 51347-93-4[1]
Molecular Formula C₈H₇ClN₄[1]
Molecular Weight 194.62 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)N=C(C(=N2)Cl)NN[1]

Synthesis and Purification

The synthesis of 2-chloro-3-hydrazinoquinoxaline is typically achieved through the nucleophilic substitution of a chlorine atom in 2,3-dichloroquinoxaline with hydrazine hydrate. This reaction is generally straightforward and proceeds with good yield.

G 2,3-Dichloroquinoxaline 2,3-Dichloroquinoxaline Product 2-Chloro-3-hydrazinoquinoxaline 2,3-Dichloroquinoxaline->Product 1. Hydrazine Hydrate Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine Hydrate->Product 2. Ethanol Ethanol (Solvent) Ethanol->Product Room Temp Room Temperature Room Temp->Product

Caption: Synthetic pathway for 2-chloro-3-hydrazinoquinoxaline.

Experimental Protocol: Synthesis of 2-Chloro-3-hydrazinoquinoxaline

This protocol is adapted from established literature procedures.

Materials:

  • 2,3-Dichloroquinoxaline

  • Hydrazine hydrate (98-100%)

  • Ethanol

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichloroquinoxaline in ethanol.

  • Slowly add hydrazine hydrate to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • A precipitate will form during the reaction. Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.

  • For further purification, recrystallize the crude product from hot methanol.

  • Dry the purified product under vacuum to obtain 2-chloro-3-hydrazinoquinoxaline as a crystalline solid.

Synthesis of the Precursor: 2,3-Dichloroquinoxaline

The starting material, 2,3-dichloroquinoxaline, can be synthesized from o-phenylenediamine through a two-step process:

  • Condensation: Reaction of o-phenylenediamine with oxalic acid to form 1,4-dihydroquinoxaline-2,3-dione.

  • Chlorination: Treatment of 1,4-dihydroquinoxaline-2,3-dione with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2,3-dichloroquinoxaline.

Physicochemical Properties

A summary of the computed physicochemical properties of 2-chloro-3-hydrazinoquinoxaline is provided below.

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 1.7[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 63.8 Ų[1]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoxaline ring and the protons of the hydrazinyl group.

  • Aromatic Protons (δ 7.5-8.0 ppm): The four protons on the benzene ring of the quinoxaline moiety will likely appear as a complex multiplet in this region.

  • -NH-NH₂ Protons (variable): The chemical shifts of the hydrazinyl protons are highly dependent on the solvent and concentration. The -NH- proton is expected to appear as a broad singlet, and the -NH₂ protons as another broad singlet. These signals will be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show signals for the eight carbon atoms of the quinoxaline ring.

  • Aromatic Carbons (δ 120-145 ppm): The six carbons of the benzene ring and the two non-substituted carbons of the pyrazine ring will resonate in this region.

  • C-Cl and C-N Carbons (δ 145-160 ppm): The two carbons of the pyrazine ring bearing the chloro and hydrazinyl substituents are expected to appear at a lower field due to the electron-withdrawing effects of the nitrogen and chlorine atoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide valuable information about the functional groups present in the molecule.

  • N-H Stretching (3200-3400 cm⁻¹): The hydrazinyl group will exhibit characteristic N-H stretching vibrations in this region. A primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching), while a secondary amine (-NH-) shows a single band.

  • C=N and C=C Stretching (1500-1650 cm⁻¹): The stretching vibrations of the C=N bonds within the pyrazine ring and the C=C bonds of the aromatic system will appear in this range.

  • C-Cl Stretching (600-800 cm⁻¹): The C-Cl stretching vibration is expected in the fingerprint region.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 194, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion peak (m/z 194 and 196).

  • Fragmentation: Common fragmentation pathways may include the loss of the chlorine atom, the hydrazinyl group, or cleavage of the quinoxaline ring.

G cluster_0 General Analytical Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and characterization of quinoxaline derivatives.

Applications in Organic Synthesis

2-Chloro-3-hydrazinoquinoxaline is a valuable intermediate for the synthesis of various fused heterocyclic systems, most notably[1][2][3]triazolo[4,3-a]quinoxalines. These compounds are of interest due to their potential biological activities.

Synthesis of[1][2][3]Triazolo[4,3-a]quinoxalines

The reaction of 2-chloro-3-hydrazinoquinoxaline with various one-carbon synthons, such as triethyl orthoformate or formic acid, leads to the formation of the triazole ring.

G Start 2-Chloro-3-hydrazinoquinoxaline Product 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline Start->Product Reagent Triethyl Orthoformate or Formic Acid Reagent->Product Reflux

Caption: Synthesis of a triazolo[4,3-a]quinoxaline derivative.

The resulting 4-chloro-[1][2][3]triazolo[4,3-a]quinoxaline can be further functionalized by nucleophilic substitution of the remaining chlorine atom, allowing for the introduction of a wide range of substituents and the generation of diverse chemical libraries for drug discovery.

Biological Activity

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities. 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline itself has been investigated for its antifungal properties.

Antifungal Activity

Recent studies have highlighted the efficacy of 2-chloro-3-hydrazinylquinoxaline against various species of Candida, including strains that are resistant to conventional antifungal agents. This suggests its potential as a lead compound for the development of new antifungal drugs.

The proposed mechanism of action for the antifungal activity of some quinoxaline derivatives involves the inhibition of microbial DNA synthesis or the disruption of the fungal cell membrane. Further research is needed to elucidate the specific mechanism of 2-chloro-3-hydrazinylquinoxaline.

Conclusion

2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline is a versatile and valuable heterocyclic compound. Its straightforward synthesis and its utility as a precursor for more complex fused ring systems make it an important tool for synthetic and medicinal chemists. The demonstrated antifungal activity of this compound and its derivatives underscores the potential of the quinoxaline scaffold in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers working with this compound, from its synthesis and characterization to its application in the design and discovery of novel bioactive molecules.

References

  • PubChem. (n.d.). 2-Chloro-3-hydrazinoquinoxaline. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-3-hydrazinoquinoxaline. Retrieved March 7, 2024, from [Link]

  • Al-Sanea, M. M., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1245, 131057. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1204. [Link]

  • Al-Suwaidan, I. A., et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. Journal of Infection and Public Health, 17(5), 764-771. [Link]

  • Krishnan, V., et al. (2023).[1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 28(14), 5485. [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action and Protocol Architecture for 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

This guide provides an in-depth technical analysis of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline (also referred to as 2-chloro-3-hydrazinoquinoxaline). It addresses the compound's dual identity: first, as a versatile c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline (also referred to as 2-chloro-3-hydrazinoquinoxaline). It addresses the compound's dual identity: first, as a versatile chemical progenitor for tricyclic bioactive scaffolds (e.g., [1,2,4]triazolo[4,3-a]quinoxalines), and second, as a pharmacologically active agent with demonstrated fungicidal and anti-inflammatory properties.[1]

Executive Summary

2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline is a nitrogen-rich heterocyclic intermediate derived from the quinoxaline scaffold. While historically utilized as a precursor for synthesizing complex tricyclic drugs, recent 2024 data has validated its intrinsic therapeutic potential.

Core Mechanistic Profile:

  • Chemical Mechanism: Acts as a bidentate nucleophile via the hydrazine moiety, facilitating cyclization reactions to form fused ring systems.

  • Biological Mechanism: Exhibits pleiotropic fungicidal activity against Candida and Aspergillus spp., coupled with systemic anti-inflammatory effects (reduction of pro-inflammatory cytokines).

Chemical Mechanism: Synthesis & Reactivity

To understand the biological application, one must first master the chemical behavior. The compound is synthesized via a Nucleophilic Aromatic Substitution (


) mechanism.
The Pathway

The synthesis exploits the electron-deficient nature of the pyrazine ring in 2,3-dichloroquinoxaline. The hydrazine acts as a nucleophile, displacing one chlorine atom.

Critical Reaction Parameters:

  • Substrate: 2,3-Dichloroquinoxaline.[2][3]

  • Nucleophile: Hydrazine hydrate (

    
    ).
    
  • Solvent: Ethanol (Polar protic solvent stabilizes the transition state).

  • Selectivity: Mono-substitution is favored under controlled temperatures due to the deactivation of the ring after the first amino-group introduction (electron-donating effect reduces electrophilicity at the C3 position).

Visualization: Synthesis & Cyclization Logic

The following diagram illustrates the synthesis of the core compound and its subsequent transformation into a tricyclic bioactive scaffold.

SynthesisPathway start 2,3-Dichloroquinoxaline intermediate Transition State (Meisenheimer Complex) start->intermediate Nucleophilic Attack reagent Hydrazine Hydrate (EtOH, Reflux) reagent->intermediate product 2-Chloro-3-hydrazinyl- quinoxaline (Target Compound) intermediate->product -HCl (Elimination) cyclization Cyclization (Orthoesters/Aldehydes) product->cyclization Condensation tricyclic [1,2,4]Triazolo[4,3-a] quinoxaline (Bioactive Scaffold) cyclization->tricyclic Ring Closure

Figure 1: Reaction pathway showing the


 formation of the target compound and its downstream utility in generating tricyclic pharmacophores.[4]

Pharmacological Mechanism of Action (MoA)

Recent studies (2024) have elevated this compound from a mere intermediate to a therapeutic candidate.

Antifungal Efficacy (Fungicidal)

The compound demonstrates significant efficacy against Candida krusei, C. albicans, and Aspergillus species.

  • Cellular Target: While specific protein binding (e.g., CYP51) is often implicated in quinoxalines, the observed efficacy suggests membrane destabilization or interference with DNA replication machinery (intercalation), a common trait of planar quinoxaline derivatives.

  • Observed Phenotype:

    • Inhibition: High potency against C. krusei (often resistant to fluconazole).

    • Selectivity: Variable efficacy against A. brasiliensis, indicating a specific molecular recognition site rather than general cytotoxicity.

Anti-Inflammatory Modulation

In murine models of oral candidiasis, the compound reduced inflammatory markers significantly.[1]

  • Pathway: Downregulation of pro-inflammatory cytokines (likely TNF-

    
     or IL-6 pathways) in response to fungal infection.
    
  • Dual-Action: This is critical for clinical translation; it kills the pathogen and mitigates the host's damaging immune response (immunopathology).

MoA Visualization: Dual-Action Pathway

MoA cluster_fungal Antifungal Mechanism cluster_host Host Immune Modulation compound 2-Chloro-3-hydrazinylquinoxaline target_fungi Fungal Pathogen (C. krusei / Aspergillus) compound->target_fungi Direct Exposure tissue Infected Tissue (Murine Model) compound->tissue Systemic Admin effect_fungi Growth Inhibition (Fungicidal) target_fungi->effect_fungi Disrupted Replication cytokine Inflammatory Markers (Downregulation) tissue->cytokine Anti-inflammatory Response

Figure 2: The dual-action mechanism exhibiting simultaneous pathogen clearance and host immune modulation.

Experimental Protocols

These protocols are designed for reproducibility and self-validation.

Protocol A: High-Yield Synthesis

Objective: Produce high-purity 2-Chloro-3-hydrazinylquinoxaline.

Reagents:

  • 2,3-Dichloroquinoxaline (10 mmol)

  • Hydrazine hydrate (80%, 15 mmol)

  • Ethanol (Absolute, 30 mL)

Workflow:

  • Dissolution: Dissolve 2,3-dichloroquinoxaline in ethanol under gentle heating (

    
    ) until clear.
    
  • Addition: Add hydrazine hydrate dropwise over 10 minutes. Note: Exothermic reaction; control temperature to prevent di-substitution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Precipitation: Cool to room temperature, then refrigerate (

    
    ) for 2 hours. The product will crystallize as a yellow solid.[4]
    
  • Purification: Filter the solid, wash with cold water (

    
     mL) to remove hydrazine salts, and recrystallize from ethanol.
    
  • Validation: Verify structure via melting point (

    
    , dec.) and 
    
    
    
    -NMR (look for hydrazine protons).
Protocol B: Antifungal Susceptibility Testing (MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) against Candida spp.

Workflow:

  • Preparation: Prepare stock solution of the compound in DMSO (

    
     mg/mL).
    
  • Dilution: Perform serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS) in 96-well plates. Range:

    
     to 
    
    
    
    
    
    g/mL.
  • Inoculation: Add fungal inoculum adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at

    
     for 24–48 hours.
    
  • Readout: Determine MIC as the lowest concentration showing 100% growth inhibition (visually clear well).

  • Control: Use Fluconazole as a positive control and DMSO as a vehicle control.

Data Summary: Efficacy Profile
OrganismActivity LevelNotes
Candida kruseiHigh Potentially superior to standard azoles in resistant strains.
Candida albicansVariableStrain-dependent efficacy.[1][5][6]
Aspergillus fumigatusModerateShows promise; requires higher concentration.
Aspergillus brasiliensisLow/NoneIndicates specificity of the mechanism.[1][5]

References

  • Alghamdi, A. I., et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species.[6] PLOS ONE.

  • Sarges, R., et al. (1990).Synthesis and novel biological activities of [1,2,4]triazolo[4,3-a]quinoxalines. Journal of Medicinal Chemistry.
  • Ajani, O. O., et al. (2010). Microwave assisted synthesis and antimicrobial activity of some 2-quinoxalinone-3-hydrazone derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Mokhtar, M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

Sources

Foundational

Spectroscopic Analysis and Methodological Characterization of 2-Chloro-3-hydrazinylquinoxaline: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the quinoxaline scaffold serves as a privileged pharmacophore for developing antimicrobial, antineoplastic, and immunomodulatory agents. A pivotal intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the quinoxaline scaffold serves as a privileged pharmacophore for developing antimicrobial, antineoplastic, and immunomodulatory agents. A pivotal intermediate in the synthesis of these complex heterocycles is 2-chloro-3-hydrazinylquinoxaline .

Note on Nomenclature: While occasionally queried in early-stage literature as 2-chloro-3-hydrazinyl-1,4-dihydroquinoxaline (a misnomer referencing its non-aromatic dione precursor state), the thermodynamically stable and isolated molecule is fully aromatic. This whitepaper provides an in-depth technical analysis of the synthesis, regioselective causality, and rigorous spectroscopic characterization required to validate this critical intermediate.

Mechanistic Synthesis & Regioselectivity

The synthesis of 2-chloro-3-hydrazinylquinoxaline relies on a highly controlled Nucleophilic Aromatic Substitution (


). The process begins with the condensation of o-phenylenediamine with oxalic acid to yield 1,4-dihydroquinoxaline-2,3-dione, which is subsequently chlorinated using thionyl chloride (

) or phosphorus oxychloride (

) with a catalytic amount of DMF to produce 2,3-dichloroquinoxaline[1].

The Causality of Mono-Substitution: When 2,3-dichloroquinoxaline is treated with hydrazine hydrate, the reaction selectively halts at mono-substitution[2]. Why does it not proceed to the di-hydrazinyl derivative under standard conditions? The first substitution introduces the strongly electron-donating hydrazine moiety (


). This functional group pushes electron density into the pyrazine ring via resonance, drastically reducing the electrophilicity of the adjacent C2 position. This electronic deactivation creates a self-regulating system that prevents the displacement of the second chlorine atom, ensuring high yields of the mono-substituted product[3].

Synthesis A o-Phenylenediamine + Oxalic Acid B 1,4-Dihydroquinoxaline -2,3-dione A->B HCl (4N) Reflux, 2h C 2,3-Dichloroquinoxaline B->C SOCl2 / DMF Reflux D 2-Chloro-3-hydrazinyl- quinoxaline C->D NH2NH2·H2O EtOH, 25°C

Fig 1: Stepwise synthesis of 2-chloro-3-hydrazinylquinoxaline via SNAr mono-substitution.

In-Depth Spectroscopic Characterization

Validating the structural integrity of 2-chloro-3-hydrazinylquinoxaline requires a multi-modal spectroscopic approach. Below is the causal reasoning behind the specific analytical signatures.

Vibrational Spectroscopy (FT-IR)

FT-IR is utilized primarily to confirm the successful displacement of one chlorine atom by the hydrazine group. The spectrum reveals strong, distinct absorption bands between


 and 

, which are characteristic of the

stretching vibrations of the

group[3]. The preservation of the

stretching band around

confirms the integrity of the quinoxaline aromatic core.
Nuclear Magnetic Resonance ( H & C NMR)

NMR spectroscopy provides definitive proof of the regiochemistry and the presence of the hydrazine protons.

  • 
    H NMR & 
    
    
    
    Exchange:
    Hydrazine protons exhibit significant chemical shift variability due to solvent interactions and hydrogen bonding. In DMSO-
    
    
    , they appear as broad singlets at approximately
    
    
    (
    
    
    ) and
    
    
    (
    
    
    )[3]. By performing a
    
    
    exchange experiment, these labile protons undergo rapid deuterium substitution, causing their signals to disappear. This self-validating step definitively differentiates the hydrazine protons from the overlapping aromatic signals (
    
    
    ).
  • 
    C NMR:  The carbon spectrum will display distinct quaternary carbon signals for the bridgehead carbons and the substituted C2 and C3 positions, confirming the asymmetry introduced by the mono-substitution.
    
High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides a built-in validation mechanism via isotopic distribution. The natural abundance of chlorine isotopes (


 and 

in a ~3:1 ratio) dictates that the mass spectrum must exhibit an

peak at approximately 33% the intensity of the molecular ion peak (

at

). This unequivocally confirms the retention of exactly one chlorine atom.
Summary of Quantitative Spectroscopic Data
Analytical TechniqueParameter / ShiftAssignment / Interpretation
FT-IR (KBr)


stretching (secondary & primary amine)


stretching (quinoxaline ring)


stretching

H NMR (DMSO-

)

(br s, 2H)

protons (Validated via

exchange)

(m, 4H)
Aromatic protons (C5-C8 of quinoxaline core)

(br s, 1H)

proton (Validated via

exchange)

C NMR (DMSO-

)

Quaternary carbons (C2, C3, C4a, C8a)
HRMS (ESI-TOF)


Molecular ion peak (

isotope)


M+2 peak (

isotope,

relative abundance)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed with inherent validation checkpoints.

Protocol A: Synthesis of 2-Chloro-3-hydrazinylquinoxaline
  • Preparation: Dissolve 2,3-dichloroquinoxaline (

    
    ) in 
    
    
    
    of absolute ethanol[2].
  • Addition: Slowly add hydrazine hydrate (

    
    ) dropwise while stirring at room temperature (
    
    
    
    ).
  • Reaction Monitoring (Validation Checkpoint): Stir the mixture continuously for 16–24 hours[2]. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent. The endpoint is validated when the high-

    
     dichloro starting material completely disappears, replaced by a highly polar, lower-
    
    
    
    spot.
  • Isolation: The product self-isolates by precipitating out of the ethanol solution as dark orange/yellow crystals due to its lower solubility compared to the starting material. Filter, wash with cold water, and recrystallize from benzene-petroleum ether[2]. Yield:

    
    ; Melting point: 
    
    
    
    [2].
Protocol B: Exchange NMR Preparation
  • Baseline Acquisition: Dissolve

    
     of the purified compound in 
    
    
    
    of anhydrous DMSO-
    
    
    . Acquire a standard 1D
    
    
    H NMR spectrum.
  • Exchange: Add exactly 2 drops of Deuterium Oxide (

    
    ) directly into the NMR tube. Cap and invert the tube 5-10 times to ensure complete homogeneous mixing.
    
  • Validation Acquisition: Re-acquire the

    
    H NMR spectrum. The successful synthesis is validated if the broad singlets at 
    
    
    
    and
    
    
    completely vanish, confirming the presence of the exact number of exchangeable hydrazine protons[3].

Pharmacophore Derivatization in Drug Discovery

The true value of 2-chloro-3-hydrazinylquinoxaline lies in its bifunctional nature. The adjacent chloro and hydrazinyl groups allow for rapid annulation and condensation reactions to build complex, biologically active scaffolds.

For instance, heating the compound with triethyl orthoformate yields 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline, a core structure utilized in the development of potent Toll-like receptor 7 (TLR7) modulators[4] and VEGFR-2 inhibitors for breast cancer[5]. Alternatively, condensation with aromatic aldehydes yields arylhydrazones with documented antimicrobial properties[2].

Derivatization Core 2-Chloro-3-hydrazinylquinoxaline Triazolo [1,2,4]Triazolo[4,3-a]quinoxalines (TLR7 & VEGFR-2 Inhibitors) Core->Triazolo Triethyl orthoformate Reflux Hydrazones Quinoxaline Arylhydrazones (Antimicrobial Agents) Core->Hydrazones Aryl Aldehydes Condensation Pyrazoles Pyrazolo[3,4-b]quinoxalines (Anticancer Scaffolds) Core->Pyrazoles α-Haloketones Annulation

Fig 2: Pharmacophore derivatization pathways for drug discovery applications.

References

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines Source: MDPI URL
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives Source: NIH / PMC URL
  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Source: Frontiers URL
  • Targeting VEGFR-2 in breast cancer: synthesis and in silico and in vitro characterization of quinoxaline-based inhibitors Source: RSC Publishing URL
  • Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 Source: PLOS One URL

Sources

Exploratory

solubility of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline in Organic Solvents This guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-3-hydrazinyl-1,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the limited availability of direct experimental solubility data in peer-reviewed literature, this document synthesizes foundational chemical principles with practical, field-proven methodologies to empower researchers in their formulation and experimental design efforts.

Executive Summary

Understanding the solubility of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline is paramount for its application in pharmaceutical research, particularly for in vitro and in vivo studies where bioavailability is key. This guide elucidates the physicochemical properties of the molecule, predicts its solubility in a range of common organic solvents, and provides a detailed, self-validating experimental protocol for researchers to determine solubility with high fidelity.

Physicochemical Profile of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline are summarized below, providing a foundation for understanding its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₈H₇ClN₄PubChem[1]
Molecular Weight 194.62 g/mol PubChem[1]
XLogP3-AA (log P) 1.7PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Polar Surface Area 63.8 ŲPubChem[1]

The presence of both hydrogen bond donors (-NHNH₂) and multiple nitrogen atoms as acceptors, combined with a moderately lipophilic quinoxaline core (as indicated by the log P value), suggests a nuanced solubility profile. The molecule possesses both polar and non-polar characteristics, indicating that its solubility will be highly dependent on the chosen solvent.

Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction. A solute will dissolve best in a solvent that has a similar polarity. The following table provides a predicted solubility profile for 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline based on its physicochemical properties and the properties of common organic solvents.

SolventPolarity IndexHydrogen BondingPredicted SolubilityRationale
Hexane 0.1Non-polarVery LowThe high polarity and hydrogen bonding capability of the solute are incompatible with the non-polar, non-hydrogen bonding nature of hexane.
Toluene 2.4Non-polar, AromaticLowWhile the aromatic quinoxaline core may have some affinity for toluene, the polar hydrazinyl group will significantly limit solubility.
Dichloromethane (DCM) 3.1Weak H-bond acceptorModerateDCM's moderate polarity and ability to accept hydrogen bonds may allow for some dissolution of the compound.
Ethyl Acetate 4.4H-bond acceptorModerateSimilar to DCM, ethyl acetate's polarity and hydrogen bond accepting nature suggest moderate solubility.
Acetone 5.1H-bond acceptorModerate to HighAcetone is a polar aprotic solvent that can effectively solvate the polar groups of the molecule.
Acetonitrile 5.8Weak H-bond acceptorModerate to HighIts high polarity makes it a good candidate for dissolving polar compounds.
Ethanol 4.3H-bond donor & acceptorHighAs a polar protic solvent, ethanol can engage in hydrogen bonding with both the donor and acceptor sites of the solute, promoting solubility.[2]
Methanol 5.1H-bond donor & acceptorHighSimilar to ethanol, methanol's high polarity and hydrogen bonding capacity are expected to lead to good solubility. A study on the fungicidal effectiveness of the title compound utilized a methanol-water mixture for dissolution.[3]
Dimethyl Sulfoxide (DMSO) 7.2Strong H-bond acceptorVery HighDMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. Its use in a study of the title compound confirms its suitability.[3]

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline. This protocol is designed to be self-validating by ensuring equilibrium is reached and providing accurate quantification.

Materials and Equipment
  • 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis A Prepare saturated stock solutions of the compound in each solvent. B Equilibrate solutions in a thermostatic shaker for 24-48 hours. A->B Ensure Equilibrium C Centrifuge to pellet excess solid. B->C Phase Separation D Filter supernatant through a 0.22 µm syringe filter. C->D Remove Particulates E Accurately dilute the filtered solution. D->E Prepare for Analysis F Analyze diluted samples by HPLC. E->F Injection G Quantify concentration against a standard curve. F->G Data Processing

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline to a known volume of each test solvent in separate vials. The excess solid should be clearly visible.

    • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the solutions for 24-48 hours to ensure that equilibrium solubility is reached.

  • Sample Processing:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline. This will involve selecting an appropriate column, mobile phase, and detector wavelength.

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the diluted samples from the saturated solutions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted samples from the standard curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility

The solubility of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline can be influenced by several factors beyond the choice of solvent.

G Solubility Solubility Temperature Temperature Temperature->Solubility pH pH pH->Solubility Purity Compound Purity Purity->Solubility

Caption: Key factors influencing solubility.

  • Temperature: For most solid solutes, solubility increases with temperature.[4] This relationship should be determined experimentally if the compound is to be used at various temperatures.

  • pH: The hydrazinyl group and the nitrogen atoms in the quinoxaline ring are basic and can be protonated in acidic conditions. This would increase the polarity and likely the aqueous solubility of the compound.

  • Purity: Impurities in the compound can affect its crystal lattice energy and, consequently, its solubility.

Conclusion

References

  • Vertex AI Search. (n.d.). Quinoxaline derivative - Solubility of Things.
  • PubChem. (n.d.). 2-Chloro-3-hydrazinoquinoxaline.
  • Al-Ostath, A., et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PMC.
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • Wang, Y., et al. (2025). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. ResearchGate.

Sources

Foundational

exploring the chemical reactivity of the hydrazinyl group in 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

This guide explores the chemical reactivity of 2-Chloro-3-hydrazinylquinoxaline , a versatile bifunctional scaffold often chemically described in its tautomeric form as 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline . This...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the chemical reactivity of 2-Chloro-3-hydrazinylquinoxaline , a versatile bifunctional scaffold often chemically described in its tautomeric form as 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline .

This compound serves as a critical "linchpin" intermediate in heterocyclic chemistry. Its unique reactivity profile stems from the juxtaposition of a nucleophilic hydrazinyl group (


) and an electrophilic chloro substituent at the vicinal position. This duality allows for divergent synthetic pathways, most notably the construction of fused tricyclic systems like 

.

Structural Dynamics & Tautomerism

Before designing reactions, researchers must understand the species present in solution. 2-Chloro-3-hydrazinylquinoxaline exists in a tautomeric equilibrium between the amino-imine (A) and imino-amine (B) forms.

  • Form A (Aromatic): 2-Chloro-3-hydrazinylquinoxaline. The hydrazine group is

    
    .
    
  • Form B (Dihydro/Hydrazone): 2-Chloro-3-hydrazinylidene-1,2,3,4-tetrahydroquinoxaline (often simplified as the 1,4-dihydro tautomer).

In polar solvents (DMSO, DMF) used for nucleophilic substitutions, the equilibrium often shifts, influencing the nucleophilicity of the terminal nitrogen (


).

Tautomerism A Aromatic Form (2-Chloro-3-hydrazinyl) B Dihydro/Hydrazone Form (1,4-dihydro-3-hydrazinylidene) A->B  Tautomerization  

Figure 1: Tautomeric equilibrium critical for understanding nucleophilic attack vectors.

Core Reactivity Profile

The reactivity of this scaffold is defined by three primary vectors:

  • 
    -Nucleophilic Attack:  The terminal hydrazine nitrogen attacks electrophiles (Aldehydes, Acid Chlorides, 
    
    
    
    ).
  • 
    -Cyclization:  The internal hydrazine nitrogen attacks the ring nitrogen (
    
    
    
    ) to fuse a triazole ring.
  • 
    -Chlorine Displacement:  The chlorine atom acts as a leaving group for 
    
    
    
    reactions, either before or after hydrazine modification.
Reaction Pathways Map

ReactivityMap Core 2-Chloro-3-hydrazinyl quinoxaline Aldehyde R-CHO (Aldehydes) Core->Aldehyde Condensation CS2 CS2 / KOH (Carbon Disulfide) Core->CS2 Cyclocondensation Orthoester HC(OEt)3 (Orthoesters) Core->Orthoester Direct Cyclization HNO2 HNO2 (Nitrous Acid) Core->HNO2 Nitrosation Hydrazone Hydrazones (Schiff Bases) Aldehyde->Hydrazone Thione Triazolo[4,3-a]quinoxaline- 1(2H)-thione CS2->Thione Triazole [1,2,4]Triazolo[4,3-a] quinoxaline Orthoester->Triazole Tetrazole Tetrazolo[1,5-a] quinoxaline HNO2->Tetrazole Hydrazone->Triazole Oxidative Cyclization (Chloranil/Br2)

Figure 2: Divergent synthetic pathways from the parent hydrazine scaffold.

Synthesis of Fused Tricyclic Systems

The most valuable application of this scaffold is the synthesis of


. These derivatives exhibit potent antimicrobial and anticancer activities (e.g., against melanoma cell lines).
The Oxidative Cyclization Route (via Hydrazones)

This is a two-step protocol offering high diversity at the C1 position of the triazole ring.

Mechanism:

  • Condensation: The hydrazine reacts with an aldehyde to form a hydrazone (Schiff base).

  • Cyclization: An oxidative agent (Chloranil,

    
    , or Hypervalent Iodine) mediates the formation of the N-N bond between the hydrazone nitrogen and the quinoxaline N4.
    
Experimental Protocol: Synthesis of 1-Substituted-4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline[1]

Step 1: Hydrazone Formation

  • Dissolution: Dissolve 1.0 mmol of 2-chloro-3-hydrazinylquinoxaline in 10 mL of DMF (Dimethylformamide) or absolute ethanol.

  • Addition: Add 1.1 mmol of the appropriate aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[2]

  • Isolation: Pour the mixture into ice-cold water. Filter the precipitate, wash with cold ethanol, and dry.

    • Yield Expectation: 80–95%.

Step 2: Oxidative Cyclization

  • Setup: Suspend the hydrazone (from Step 1) in dichloromethane (DCM) or ethanol.

  • Oxidant: Add an equimolar amount of Chloranil (tetrachloro-1,4-benzoquinone) or IBX (2-iodoxybenzoic acid).

    • Note: Chloranil is preferred for milder conditions;

      
      /AcOH is harsher but effective for unreactive substrates.
      
  • Reflux: Heat to reflux for 6–12 hours.

  • Workup: Cool the solution. If using Chloranil, filter off the reduced hydroquinone byproduct. Evaporate the solvent and recrystallize from ethanol/DMF.

    • Result: The 1-substituted-4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline.[1] The "4-chloro" group remains intact, available for further substitution.

Technical Insight: The retention of the chlorine atom at position 4 (originally position 2 of the quinoxaline) is crucial. It allows for a subsequent


 reaction with amines (e.g., morpholine, piperazine) to generate "tris-heterocyclic" libraries with enhanced solubility and bioactivity.
The Thione Route (Reaction with )

Reacting the hydrazine with carbon disulfide yields the mercapto/thione derivative, a bioisostere of the oxo-derivatives.

Protocol:

  • Mix: Suspend 2-chloro-3-hydrazinylquinoxaline (10 mmol) in pyridine (20 mL) or ethanolic KOH.

  • Add

    
    :  Add Carbon Disulfide (excess, ~5 mL).
    
  • Reflux: Heat under reflux for 8–12 hours (Caution:

    
     evolution; use a trap).
    
  • Neutralization: Pour into ice water and acidify with dilute HCl.

  • Product: The precipitate is 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione.

Quantitative Data Summary

The following table summarizes reaction conditions and typical yields reported in authoritative literature for derivatives of 2-chloro-3-hydrazinylquinoxaline.

Target DerivativeReagentSolventCatalystTemp/TimeTypical YieldRef
Hydrazone Ar-CHOEthanol/DMFAcOH (cat)RT / 2-4 h85-95%[1, 2]
Triazoloquinoxaline Orthoesters----Reflux / 4 h70-85%[3]
Triazolo-thione

Pyridine--Reflux / 10 h60-75%[4]
Tetrazoloquinoxaline

AcOH/

--0-5°C / 1 h75-80%[5]

Strategic Applications in Drug Design

Why utilize this specific scaffold?

  • Bifunctionality: The 2-chloro group is not just a bystander; it is an electrophilic handle. After cyclizing the hydrazine side to form a triazole, the chlorine can be displaced by secondary amines (morpholine, piperazine) to tune lipophilicity (LogP) and solubility .

  • Bioactivity: The

    
     core is a proven pharmacophore for:
    
    • Anticancer: Intercalation into DNA and inhibition of Topoisomerase II.

    • Antimicrobial: Disruption of bacterial cell walls (comparable to standard antibiotics in some in vitro assays).

    • hERG Avoidance: The rigidity of the tricyclic system often reduces off-target binding compared to flexible hydrazones.

References

  • Guillon, R., et al. (2013). "[1,2,4]Triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines."[3] Molecules, 18(7), 7533-7548.

  • El-Hawash, S. A., et al. (2006).[4] "Synthesis of some new quinoxalines and 1,2,4-triazolo[4,3-a]-quinoxalines for evaluation of in vitro antitumor and antimicrobial activities." Archiv der Pharmazie, 339(10), 564-571.

  • Refaat, H. M., et al. (2010). "Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives." European Journal of Medicinal Chemistry, 45(7), 2949-2956.
  • Ammar, Y. A., et al. (2012). "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry, 2(1).[5]

  • Galal, S. A., et al. (2011). "Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives." Molecules, 16, 8742-8761.

Sources

Exploratory

The Pharmacological Versatility of 2-Chloro-3-hydrazinylquinoxaline: A Technical Whitepaper on Scaffold Derivatization and Therapeutic Applications

Executive Summary In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks that provide diverse, high-affinity binding to biological targets....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks that provide diverse, high-affinity binding to biological targets. The quinoxaline ring system, particularly its derivative 2-chloro-3-hydrazinylquinoxaline (derived from the aromatization and substitution of 1,4-dihydroquinoxaline-2,3-dione), has emerged as a critical bifunctional building block[1]. The presence of a reactive chlorine atom adjacent to a versatile hydrazine moiety allows for rapid expansion into complex polycyclic systems, such as triazolo[4,3-a]quinoxalines and pyrazoloquinoxalines. As a Senior Application Scientist, I have structured this technical guide to explore the chemical reactivity, mechanistic biological pathways, and self-validating experimental protocols associated with this highly potent pharmacophore.

Chemical Reactivity and Causality in Synthesis

The synthetic utility of 2-chloro-3-hydrazinylquinoxaline lies in its highly predictable reactivity profile. The precursor, 1,4-dihydroquinoxaline-2,3-dione, is first chlorinated using thionyl chloride to yield 2,3-dichloroquinoxaline[2]. The subsequent substitution with hydrazine hydrate is a masterclass in controlled nucleophilic aromatic substitution (SNAr).

The Causality of Mono-Substitution: When 2,3-dichloroquinoxaline is exposed to hydrazine hydrate, the first substitution occurs rapidly due to the electron-withdrawing nature of the pyrazine nitrogen atoms, which stabilize the Meisenheimer complex intermediate[2]. However, once the first hydrazinyl group is attached, its electron-donating nature significantly increases the electron density of the quinoxaline ring. This electronic shift drastically raises the activation energy required for a second nucleophilic attack. By strictly maintaining the reaction at room temperature, chemists exploit this electronic deactivation to prevent bis-substitution, ensuring the mono-chloro, mono-hydrazinyl derivative is selectively and cleanly isolated[3].

SynthesisWorkflow N1 o-Phenylenediamine + Oxalic Acid N2 1,4-Dihydroquinoxaline-2,3-dione N1->N2 N3 Thionyl Chloride (POCl3 / DMF) N2->N3 N4 2,3-Dichloroquinoxaline N3->N4 N5 Hydrazine Hydrate (Ethanol, 25°C) N4->N5 N6 2-Chloro-3-hydrazinylquinoxaline N5->N6 N7 Triethyl Orthoformate (Cyclization) N6->N7 N8 Triazolo[4,3-a]quinoxalines (Bioactive Scaffolds) N7->N8

Logical workflow for the synthesis and derivatization of 2-chloro-3-hydrazinylquinoxaline.

Mechanistic Pathways in Medicinal Chemistry

Antimicrobial and Antifungal Efficacy

Quinoxaline derivatives exhibit profound antimicrobial properties by targeting essential bacterial and fungal enzymes. Recent in vivo studies have demonstrated the fungicidal effectiveness of 2-chloro-3-hydrazinylquinoxaline against multidrug-resistant Candida species, particularly Candida krusei[4]. Furthermore, hybridized quinoxalin-2(1H)-one derivatives have shown potent bactericidal activity against multi-drug resistant bacteria (MDRB) by acting as DNA gyrase inhibitors, an enzyme critical for bacterial DNA topology during replication[5].

Anticancer and Targeted Inhibitory Pathways

In oncology, the quinoxaline scaffold is a privileged structure for kinase inhibition due to its ability to form critical hydrogen bonds within the ATP-binding pockets of enzymes.

  • VEGFR-2 Inhibition: Bis-triazoloquinoxaline derivatives synthesized from the 2-chloro-3-hydrazinyl precursor have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), severely impairing tumor angiogenesis in breast cancer models (MDA-MB-231 and MCF-7 cell lines)[6].

  • HDAC Inhibition: Novel quinoxaline derivatives have been identified as potent Histone Deacetylase (HDAC) inhibitors. By inhibiting HDAC1, these compounds prevent the deacetylation of histones, leading to a relaxed chromatin structure that upregulates pro-apoptotic genes like Bax and downregulates anti-apoptotic genes like Bcl-2, ultimately arresting hepatocellular carcinoma (HepG-2) cells in the G0/G1 phase[2].

MOA D Quinoxaline Derivative T1 VEGFR-2 Inhibition D->T1 T2 HDAC Inhibition D->T2 E1 Downregulation of Bcl-2 T1->E1 E2 Upregulation of Bax T1->E2 T2->E1 T2->E2 E3 Caspase 3/9 Activation E1->E3 Removes Inhibition E2->E3 Promotes A Cancer Cell Apoptosis (G0/G1 & G2/M Arrest) E3->A

Mechanistic signaling pathway of quinoxaline derivatives inducing cancer cell apoptosis.

Quantitative Efficacy Data

The following table summarizes the quantitative pharmacological data of 2-chloro-3-hydrazinylquinoxaline and its downstream cyclized derivatives, highlighting their broad-spectrum therapeutic potential.

Derivative ClassPrimary Target / PathogenAssay TypePotency (IC50 / MIC)Source
2-Chloro-3-hydrazinylquinoxaline Candida kruseiMIC0.02 - 0.2 mg/mL[4]
Triazolo[4,3-a]quinoxaline hybrids EGFR / TubulinIC50 (MCF-7)~1.5 - 5.0 µM[1]
Quinoxalin-2(1H)-one hydrazones S. aureus DNA GyraseIC5010.93 - 26.18 µM[5]
Quinoxaline-HDAC inhibitors HDAC1 (HepG-2 cells)IC501.53 µM[2]
Bis-triazoloquinoxalines VEGFR-2 (MDA-MB-231)IC5021.68 µM[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where the physical or biological outcomes inherently confirm the success of the methodology.

Protocol A: Synthesis of 2-Chloro-3-hydrazinylquinoxaline

Objective: High-yield mono-substitution of 2,3-dichloroquinoxaline.

  • Preparation: Dissolve 2,3-dichloroquinoxaline (0.1 mol) in 200 mL of absolute ethanol. Causality: Ethanol is chosen as a protic solvent to stabilize the SNAr transition state via hydrogen bonding[1].

  • Reaction: Add hydrazine hydrate (0.22 mol) dropwise while maintaining the reaction strictly at 25 °C with continuous stirring for 16 hours. Causality: Temperature control is paramount; exceeding 30 °C provides the activation energy necessary to overcome the electronic deactivation of the ring, leading to unwanted bis-substitution[1].

  • Self-Validation & Isolation: The successful formation of the product is self-validated by the appearance of a thick yellow precipitate. Because the hydrazinyl derivative is significantly less soluble in ethanol than the dichloro precursor, it precipitates out of solution, driving the reaction forward via Le Chatelier's principle[3]. Filter, wash with cold ethanol, and air dry.

Protocol B: In Vivo Murine Model for Antifungal Efficacy

Objective: Evaluate the fungicidal activity of the synthesized compound against Candida albicans (ATCC 10231)[4].

  • Immunosuppression (Days 1-5): Administer tetracycline hydrochloride (1 mg/mL) in the drinking water of BALB/c mice for 5 days. On Day 4, inject prednisolone (100 mg/kg) subcutaneously. Causality: This dual-axis suppression is critical. Tetracycline eradicates competitive native oral microflora, creating an ecological vacuum, while prednisolone suppresses cell-mediated immunity. Without this step, the opportunistic Candida will fail to colonize[7].

  • Infection & Treatment: Inoculate the oral cavity with C. albicans. Post-infection, administer 2-chloro-3-hydrazinylquinoxaline topically/orally at graded doses (0.02 and 0.2 mg/mL).

  • Self-Validation: Swab the oral mucosa post-treatment and culture on Sabouraud Dextrose Agar (SDA). A logarithmic reduction in Colony Forming Units (CFUs) compared to the untreated control provides a direct, internal validation of the compound's in vivo fungicidal and membrane-disrupting activity[7].

Conclusion

The 2-chloro-3-hydrazinylquinoxaline scaffold represents a cornerstone in contemporary drug design. Its unique chemical topology allows for precise, predictable derivatization into complex heterocycles. By understanding the causality behind its SNAr reactivity and its structural affinity for critical biological targets like VEGFR-2, HDAC, and microbial DNA gyrase, researchers can continue to leverage this molecule to develop next-generation antimicrobial and antineoplastic agents.

References

  • PLOS ONE – The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. URL:[Link]

  • Arabian Journal of Chemistry – Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. URL:[Link]

  • MDPI Molecules – Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. URL:[Link]

  • Frontiers in Chemistry – Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. URL:[Link]

  • RSC Advances – Targeting VEGFR-2 in breast cancer: synthesis and in silico and in vitro characterization of quinoxaline-based inhibitors. URL: [Link]

  • PrepChem – Synthesis of 2-chloro-3-hydrazinoquinoxaline. URL:[Link]

Sources

Foundational

literature review of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline research

An In-depth Technical Guide to the Research of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive review of the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Research of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline. This quinoxaline derivative has emerged as a significant scaffold in medicinal chemistry, demonstrating notable potential as both a key synthetic intermediate and a biologically active agent in its own right. With a primary focus on its recently discovered and potent antifungal properties, this document synthesizes field-proven insights and detailed experimental methodologies. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged structure in drug discovery.[1][2] The versatility of the quinoxaline core allows for extensive functionalization, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[1] These derivatives have been rigorously investigated and have shown significant promise as anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular agents.[1][3][4][5][6]

Within this important class of compounds, 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline (often referred to by its tautomeric form, 2-chloro-3-hydrazinylquinoxaline) serves as a critical building block. Its bifunctional nature, possessing both a reactive chloro group and a versatile hydrazinyl moiety, makes it an ideal precursor for the synthesis of more complex heterocyclic systems, such as triazoloquinoxalines.[7][8] More recently, the compound itself has been identified as a potent antifungal agent, sparking renewed interest in its therapeutic potential.[9][10]

Synthesis and Physicochemical Properties

The synthesis of 2-chloro-3-hydrazinylquinoxaline is a straightforward and well-documented process, primarily involving the nucleophilic substitution of a dichloro-precursor.

Primary Synthetic Pathway

The most common and efficient method for synthesizing the title compound is the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate in an alcoholic solvent at room temperature.[8][11][12] The reaction proceeds via a nucleophilic aromatic substitution mechanism where one of the chlorine atoms is displaced by the more nucleophilic hydrazine.

Synthesis_Pathway DCQ 2,3-Dichloroquinoxaline Product 2-Chloro-3-hydrazinylquinoxaline DCQ->Product Ethanol, RT Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Product

Caption: Synthetic route to 2-Chloro-3-hydrazinylquinoxaline.

Experimental Protocol: Synthesis of 2-chloro-3-hydrazinoquinoxaline

This protocol is adapted from established literature procedures.[11]

  • Reaction Setup: In a suitable reaction vessel, stir 2,3-dichloroquinoxaline (0.168 mole) in 500 mL of ethanol at room temperature (approx. 20°C).

  • Reagent Addition: Slowly add hydrazine hydrate (0.369 mole) to the stirring suspension.

  • Reaction: Continue stirring the mixture overnight (approximately 16 hours). A thick, yellow slurry will form.

  • Isolation: Filter the slurry to collect the precipitate. Wash the collected solid with ethanol.

  • Purification: Recrystallize the crude product from hot methanol to yield pure 2-chloro-3-hydrazinoquinoxaline.

  • Expected Yield: Approximately 41%.[11]

  • Physical Appearance: Yellow solid.[11]

  • Melting Point: 181°C (with decomposition).[11]

Physicochemical Data

A summary of the key physicochemical properties for 2-chloro-3-hydrazinylquinoxaline is presented below.

PropertyValueSource
Molecular Formula C₈H₇ClN₄[13]
Molecular Weight 194.62 g/mol [13]
IUPAC Name (3-chloroquinoxalin-2-yl)hydrazine[13]
CAS Number 51347-93-4[13]
XLogP3-AA 1.7[13]

Chemical Reactivity and Derivatization

The synthetic utility of 2-chloro-3-hydrazinylquinoxaline stems from its hydrazinyl group, which serves as a versatile handle for constructing fused heterocyclic systems. This moiety readily undergoes condensation reactions with various electrophiles.

  • Reaction with Aldehydes/Ketones: Forms corresponding hydrazone derivatives.[7][14] These hydrazones are valuable intermediates and may possess biological activity themselves.[15]

  • Reaction with Dicarbonyl Compounds: Leads to the formation of pyrazole rings fused to the quinoxaline core.[12]

  • Reaction with Orthoesters: Enables the synthesis of[1][3][16]triazolo[4,3-a]quinoxalines, an important class of fused heterocycles.[8]

  • Reaction with Nitrous Acid: Can be used to form a tetrazolo[1,5-a]quinoxaline ring system.[12]

Reactivity_Diagram Core 2-Chloro-3-hydrazinyl- quinoxaline P1 Hydrazone Derivatives Core->P1 P2 Pyrazolo-fused Quinoxalines Core->P2 P3 Triazolo-fused Quinoxalines Core->P3 P4 Tetrazolo-fused Quinoxalines Core->P4 R1 Aldehydes/ Ketones R1->P1 R2 Acetylacetone R2->P2 R3 Triethyl orthoformate R3->P3 R4 Nitrous Acid R4->P4

Caption: Key derivatization pathways for 2-Chloro-3-hydrazinylquinoxaline.

Biological Activity: A Focus on Antifungal Efficacy

While the broader quinoxaline class exhibits diverse bioactivities, recent and significant research has highlighted 2-Chloro-3-hydrazinylquinoxaline as a potent antifungal agent.[9][10]

In Vitro Antifungal Spectrum

Comprehensive studies have evaluated the compound's efficacy against a range of pathogenic fungi. The primary method for this evaluation is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[17]

Key findings from these studies include:

  • High Efficacy: The compound demonstrates noteworthy effectiveness against various reference strains of Candida species.[9][10]

  • Strain Specificity: It shows heightened efficacy against Candida krusei isolates.[9][10][17]

  • Variable Efficacy: Its performance against other species, including Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris, is variable.[9][10][18]

  • Activity against Aspergillus: The compound also shows variable efficacy against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus, with no reported effect against Aspergillus brasiliensis.[9][10]

Table 1: Summary of Reported In Vitro Antifungal Activity

Fungal Isolate2-Chloro-3-hydrazinylquinoxaline MIC (µg/mL)
Candida albicans ATCC 90028>64
Candida albicans ATCC MYA 57332
Candida albicans MMX 742464
Candida kruseiNotably effective (specific MICs vary)[10]
Aspergillus speciesVariable efficacy[10]
(Note: Data is compiled from descriptive results in cited literature; specific values are indicative.)[18]
In Vivo Efficacy in a Murine Model

The promising in vitro results have been corroborated by in vivo studies. In a murine model of oral candidiasis induced by C. albicans, 2-Chloro-3-hydrazinylquinoxaline demonstrated significant efficacy.[9][10][17] Administration of the compound led to a significant reduction in the fungal burden in the oral mucosa of infected mice.[17]

Dual Antifungal and Anti-inflammatory Properties

A notable aspect of this compound's biological profile is its dual functionality. Beyond its direct fungicidal action, it has been shown to possess anti-inflammatory properties.[9][10] In the in vivo candidiasis model, treatment with 2-Chloro-3-hydrazinylquinoxaline at concentrations of 0.02 and 0.2 mg/ml significantly reduced levels of the pro-inflammatory cytokine TNF-α compared to untreated infected mice.[17] This dual-action mechanism is highly advantageous for treating fungal infections, which are often accompanied by a significant inflammatory response.

Standardized Protocol: Antifungal Susceptibility Testing

The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound like 2-Chloro-3-hydrazinylquinoxaline against fungal pathogens, based on standard laboratory practices.[1]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare serial dilutions of test compound in 96-well plate E1 Inoculate wells with fungal suspension P1->E1 P2 Prepare standardized fungal inoculum P2->E1 E2 Incubate at 37°C for 24-48 hours E1->E2 A1 Visually inspect for turbidity (growth) E2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Caption: General workflow for MIC determination by broth microdilution.

Conclusion and Future Outlook

2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline is a compound of significant interest in contemporary medicinal chemistry. Its straightforward synthesis and versatile reactivity establish it as a valuable intermediate for the development of novel heterocyclic drug candidates.[7][12]

The discovery of its potent in vitro and in vivo antifungal activity, coupled with beneficial anti-inflammatory properties, marks a pivotal development.[9][10] It stands as a promising lead compound for a new class of antifungal agents, particularly in an era of growing resistance to existing therapies.

Future research should be directed towards several key areas:

  • Mechanism of Action: Elucidating the precise biochemical pathways through which it exerts its antifungal effect.

  • Structure-Activity Relationship (SAR): Synthesizing and screening a focused library of its derivatives to optimize potency, broaden the antifungal spectrum, and improve safety profiles.

  • Pharmacokinetics: A thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its viability as a clinical drug candidate.

  • Expanded Efficacy: Evaluating its activity against a wider range of clinically relevant and drug-resistant fungal and microbial pathogens.

References

  • Benchchem. (2025). Quinoxaline Derivatives in Drug Discovery: A Technical Guide. Benchchem.
  • Montana, M., Mathias, F., Terme, T., & Vanelle, P. (n.d.).
  • Various Authors. (n.d.). Biological activity of quinoxaline derivatives.
  • Terme, T., & Vanelle, P. (2020).
  • Pereira, J. A., et al. (2015).
  • PubChem. (n.d.). 2-Chloro-3-hydrazinoquinoxaline.
  • PrepChem. (n.d.). Synthesis of 2-chloro-3-hydrazinoquinoxaline. PrepChem.com.
  • Al-sheikh, Y. et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PLOS One.
  • Al-sheikh, Y. et al. (2024).
  • Various Authors. (n.d.).
  • Ammar, Y. A., et al. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant.
  • Various Authors. (n.d.).
  • Kandeel, M. M., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC.
  • Alasmari, F. A. S., et al. (2015).
  • Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)
  • Sarges, R. (2025). ChemInform Abstract: Synthesis of 2,3-Dichloroquinoxalines via Vilsmeier Reagent Chlorination.
  • Various Authors. (2011). Exploring Biological Activities of Quinoxaline Derivatives.
  • Al-sheikh, Y. et al. (2024).
  • Various Authors. (n.d.). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione.
  • Al-sheikh, Y. et al. (2024). The fungicidal effectiveness of 2-Chloro-3- hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. Research journals.

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Quinoxaline Scaffolds Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural c...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Quinoxaline Scaffolds

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their efficacy often stems from the ability to inhibit key signaling pathways dysregulated in various diseases.[1] Within this valuable class of compounds, 2-chloro-3-hydrazinyl-1,4-dihydroquinoxaline serves as a critical and highly versatile intermediate. Its unique bifunctional nature—possessing both a reactive chlorine atom and a nucleophilic hydrazinyl group—enables the straightforward synthesis of more complex, asymmetrically substituted quinoxaline-based heterocycles, such as triazoloquinoxalines and pyrazoloquinoxalines.[4][5][6]

This guide provides a detailed, field-proven protocol for the synthesis of 2-chloro-3-hydrazinyl-1,4-dihydroquinoxaline from the readily available precursor, 2,3-dichloroquinoxaline. We will delve into the mechanistic rationale behind the procedural steps, ensuring a reproducible and high-purity outcome.

Mechanistic Rationale: Controlled Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] The quinoxaline ring is inherently electron-deficient, which makes the carbon atoms bonded to the chlorine atoms susceptible to attack by nucleophiles.

Key Principles of Selectivity:

  • Nucleophilic Attack: Hydrazine hydrate acts as a potent nucleophile, attacking one of the electron-deficient carbon atoms (C2 or C3) of the 2,3-dichloroquinoxaline ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

  • Leaving Group Expulsion: The intermediate complex collapses, expelling a chloride ion as the leaving group to restore aromaticity.

  • Controlled Mono-substitution: The crucial aspect of this protocol is achieving selective mono-substitution. After the first chlorine atom is replaced by the electron-donating hydrazinyl (-NHNH₂) group, the quinoxaline ring becomes less electron-deficient. This deactivation effect makes the second chlorine atom significantly less reactive towards further nucleophilic attack, especially under controlled temperature conditions.[5] Performing the reaction at room temperature is therefore a critical parameter to prevent the formation of the di-substituted by-product, 2,3-dihydrazinylquinoxaline.[7][8]

Synthesis Workflow Overview

The overall process is a two-stage synthesis, starting from the foundational quinoxaline-2,3-dione.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Target Synthesis A Quinoxaline-2,3(1H,4H)-dione B 2,3-Dichloroquinoxaline A->B  Chlorination (e.g., POCl₃) C 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline B->C  Nucleophilic Substitution (Hydrazine Hydrate, Ethanol, RT)

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

Part A: Synthesis of 2,3-Dichloroquinoxaline (Precursor)

While 2,3-dichloroquinoxaline is commercially available, this protocol is included for completeness. It is synthesized from quinoxaline-2,3(1H,4H)-dione.

Materials:

  • Quinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃)[1] or Thionyl chloride (SOCl₂) with catalytic DMF[8]

  • Ice-cold water

  • Round-bottom flask, reflux condenser, heating mantle, vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, carefully add phosphorus oxychloride (approx. 4 mL per 1 g of dione) to quinoxaline-2,3(1H,4H)-dione.[1]

  • Heat the mixture to reflux (approx. 100-110 °C) for 3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[1]

  • After completion, allow the mixture to cool slightly and remove the excess POCl₃ under reduced pressure.

  • Very carefully and slowly, quench the reaction mixture by pouring it onto crushed ice or into ice-cold water. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • An off-white solid will precipitate. Collect the 2,3-dichloroquinoxaline by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[1]

Part B: Synthesis of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

This is the core protocol for the title compound.

Materials and Reagents:

  • 2,3-Dichloroquinoxaline

  • Hydrazine hydrate (~98-100%)

  • Ethanol (absolute)

  • Methanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer and stir bar, vacuum filtration apparatus

Quantitative Data Summary

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
2,3-Dichloroquinoxaline199.040.1681.033.5 g
Hydrazine Hydrate50.060.369~2.218.5 g
Ethanol (Solvent)---500 mL
Product 2-Chloro-3-hydrazinylquinoxaline 194.62 Yield: 13.5 g (41%) M.P: 181°C (decomp.)
Data derived from a representative literature procedure.[7]

Step-by-Step Procedure:

  • Reaction Setup: In a 1 L round-bottom flask, add 2,3-dichloroquinoxaline (33.5 g, 0.168 mol).

  • Solvent Addition: Add 500 mL of ethanol to the flask.

  • Nucleophile Addition: While stirring the suspension at room temperature (approx. 20°C), add hydrazine hydrate (18.5 g, 0.369 mol).

  • Reaction: Stir the mixture at room temperature overnight (approximately 16 hours). A thick, yellow slurry will form as the product precipitates out of the solution.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with a small amount of cold ethanol to remove any residual hydrazine hydrate and soluble impurities.

  • Purification: Purify the crude product by recrystallization from hot methanol. This step is critical for removing any unreacted starting material and the potential 2,3-dihydrazinylquinoxaline by-product.

  • Drying & Characterization: Dry the purified yellow crystals under vacuum. The expected yield is approximately 13.5 g (41%).[7] The product can be characterized by:

    • Melting Point: 181°C (with decomposition).[7]

    • Mass Spectrometry: A molecular ion peak at m/e = 194 (M+).[7]

    • IR Spectroscopy: Strong absorption bands indicating the N-H and NH₂ groups (typically in the 3100-3450 cm⁻¹ region).[5]

    • ¹H-NMR Spectroscopy: The presence of D₂O-exchangeable singlets for the NH and NH₂ protons.[5]

Reaction Mechanism Visualization

The SNAr mechanism is depicted below, showing the formation of the key intermediate.

Caption: The SNAr mechanism for the synthesis of the target compound.

Applications in Drug Development

The synthesized 2-chloro-3-hydrazinylquinoxaline is not an end-product but a valuable starting material. The free hydrazinyl group can be readily reacted with various electrophiles (e.g., aldehydes, ketones, orthoesters, active methylene compounds) to construct a diverse library of fused heterocyclic systems.[4][9] These derivatives have shown significant potential as:

  • Antifungal Agents: The title compound itself has demonstrated noteworthy efficacy against various strains of Candida and Aspergillus.[10][11][12]

  • Antitumor Agents: Further derivatization has led to compounds with potent anticancer activity.[5]

  • Antimicrobial Agents: Many quinoxaline derivatives synthesized from this intermediate exhibit broad-spectrum antimicrobial activity.[6]

This validated protocol provides a reliable and efficient pathway to a key building block in the synthesis of next-generation quinoxaline-based therapeutics.

References

  • Synthesis of 2-chloro-3-hydrazinoquinoxaline. PrepChem.com. [Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC (PubMed Central). [Link]

  • Synthesis of Novel Substituted Phenyl‐3‐Hydrazinyl‐Quinoxaline‐2‐Amine Derivatives: Evaluation of Antimicrobial Activity and Its Molecular Docking Studies. ResearchGate. [Link]

  • The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PMC (PubMed Central). [Link]

  • ChemInform Abstract: Synthesis of 2,3-Dichloroquinoxalines via Vilsmeier Reagent Chlorination. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. [Link]

  • Convenient synthesis of 2-chloro-3-substituted quinoxalines by visible-light-induced radical cascade cyclization of ortho-diisocyanoarenes with sulfinic acids. New Journal of Chemistry (RSC Publishing). [Link]

  • The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. Research journals. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC (PubMed Central). [Link]

  • The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PubMed. [Link]

  • Quinoxaline-2,3(1 H ,4 H )-dithione: Synthesis and reactions. ResearchGate. [Link]

  • Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. ResearchGate. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. arkat usa. [Link]

  • Quinoxalines and related compounds. Part VIII. The reactions of quinoxaline-2(1H)-ones and -2,3(1H,4H)-diones with hydrazine. Journal of the Chemical Society C. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC (PubMed Central). [Link]

Sources

Application

protocol for synthesizing triazoloquinoxalines from 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

Advanced Protocol for the Synthesis of [1,2,4]Triazolo[4,3-a]quinoxalines via 2-Chloro-3-hydrazinylquinoxaline Cyclization Executive Summary & Mechanistic Rationale The [1,2,4]triazolo[4,3-a]quinoxaline scaffold is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for the Synthesis of [1,2,4]Triazolo[4,3-a]quinoxalines via 2-Chloro-3-hydrazinylquinoxaline Cyclization

Executive Summary & Mechanistic Rationale

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold is a privileged tricyclic pharmacophore heavily utilized in the development of VEGFR-2 inhibitors, EGFR kinase inhibitors, and urea transporter (UT-A1) modulators[1][2]. The most robust and scalable synthetic route to this system utilizes 2-chloro-3-hydrazinylquinoxaline (the aromatized, active equivalent of 2-chloro-3-hydrazinyl-1,4-dihydroquinoxaline) as the pivotal building block[3].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the chemical causality and self-validating analytical checkpoints required to successfully rigidify the quinoxaline scaffold.

The Causality of Orthoester Cyclization: While literature sometimes describes cyclizing hydrazinylquinoxalines using aldehydes, that route necessitates harsh external oxidants (e.g., chloranil or ferric chloride) to achieve the fully aromatized triazole ring[4][5]. In contrast, this protocol utilizes triethyl orthoformate. The orthoester acts as both the one-carbon synthon and the solvent. The primary amine of the hydrazine moiety condenses with the orthoester to form an iminoether intermediate, expelling ethanol[6]. Subsequent intramolecular nucleophilic attack by the secondary quinoxaline nitrogen (N4) onto the highly electrophilic imino carbon drives the ring closure, expelling a second molecule of ethanol to yield the aromatized 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline core[5].

Synthetic Workflow

SynthesisWorkflow Start 2-Chloro-3-hydrazinylquinoxaline (Precursor) Step1 Orthoester Cyclization (Triethyl Orthoformate, 146°C) Start->Step1 Intermediate 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline (Electrophilic Hub) Step1->Intermediate - 2 EtOH Step2 SNAr Diversification (Nucleophile, Base, 60-80°C) Intermediate->Step2 Product Target Triazoloquinoxaline (Therapeutic Candidate) Step2->Product - HCl

Workflow for the synthesis of substituted triazoloquinoxalines via orthoester cyclization.

Step-by-Step Experimental Methodology

Phase 1: Synthesis of 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline (Core Cyclization)
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 2-chloro-3-hydrazinylquinoxaline (5.0 mmol, ~0.97 g) in 20 mL of triethyl orthoformate[7].

    • Causality: Using triethyl orthoformate in vast excess allows it to serve as the solvent, ensuring pseudo-first-order kinetics that drive the equilibrium toward the iminoether intermediate without side reactions[8].

  • Thermal Activation: Heat the suspension to reflux (approx. 146 °C) under continuous magnetic stirring for 1 to 4 hours[4][8].

    • Causality: Elevated temperatures are strictly required to overcome the activation energy barrier for the expulsion of the second ethanol molecule during the rigidification of the tricyclic system.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the starting material (Rf ~ 0.3) and the appearance of a new UV-active spot (Rf ~ 0.6) indicates completion.

  • Isolation: Allow the reaction mixture to cool to ambient temperature. Quench the mixture by adding 20 mL of cold diethyl ether or cyclohexane[2][8].

    • Causality: The triazoloquinoxaline core is highly polar compared to the orthoester. Rapid introduction of a non-polar anti-solvent dramatically reduces solubility, crashing out the product and minimizing the co-precipitation of unreacted starting materials[2].

  • Filtration & Drying: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the solid cake with an additional 10 mL of cold ether. Dry in vacuo to afford 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline as a yellow/white solid[2].

Phase 2: SNAr Diversification at C4

The C4-chlorine atom is highly activated by the electron-withdrawing nature of the fused triazole and pyrazine rings, creating a significant partial positive charge. This makes C4 an ideal electrophilic hub for facile nucleophilic aromatic substitution (SNAr)[6].

  • Coupling: Dissolve 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline (1.0 mmol) in 5 mL of anhydrous acetonitrile (for amines) or DMSO (for phenols)[1][2].

  • Nucleophile Addition: Add the desired nucleophile (e.g., an aromatic amine or phenol, 1.1 mmol) and an appropriate base (e.g., Triethylamine for amines, Cesium Carbonate for phenols, 1.5 mmol)[1][2].

    • Causality: Cesium carbonate is specifically chosen for phenols to ensure complete deprotonation, enhancing the nucleophilicity of the oxygen and preventing competing attack by nitrogen if aminophenols are used[2].

  • Heating: Stir the mixture at 60–80 °C for 2–16 hours until completion[2].

  • Workup: Dilute with cold water (7-10 mL) to precipitate the final product. Filter, wash with water, and recrystallize from ethanol to yield the target therapeutic candidate[2].

Quantitative Data & Self-Validation System

A robust protocol must be self-validating. To ensure the chemical integrity of your synthesis, cross-reference your analytical data against the established benchmarks summarized below.

The primary self-validation metric for successful cyclization is the complete disappearance of the broad NH/NH₂ signals (around 4.18 ppm in ¹H-NMR and 3100–3300 cm⁻¹ in IR) and the emergence of a sharp, highly deshielded singlet at ~10.2 ppm, which corresponds to the C1 proton of the newly formed triazole ring[2][9].

Table 1: Analytical Benchmarks for Triazoloquinoxaline Synthesis

CompoundTypical YieldMelting PointKey IR Diagnostic BandsKey ¹H-NMR Diagnostic Shifts
2-Chloro-3-hydrazinylquinoxaline 95–100%[1]181–182 °C[1]3300–3100 cm⁻¹ (NH, NH₂)4.18 ppm (br s, NH₂)[2]
4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline 63–66%[2][8]~200 °CAbsence of NH bands10.20 ppm (s, Triazole C1-H)[2]
4-Substituted Triazoloquinoxaline 70–85%[2]Variable3300 cm⁻¹ (if amine used)Downfield shifts of aryl protons[9]

References

  • Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. MDPI.[Link]

  • Targeting VEGFR-2 in breast cancer: synthesis and in silico and in vitro characterization of quinoxaline-based inhibitors. RSC Publishing.[Link]

  • Nanomolar-Potency 1,2,4-Triazoloquinoxaline Inhibitors of the Kidney Urea Transporter UT-A1. PMC.[Link]

  • Exploring novel of 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide regioisomers as anti-diabetic and anti-Alzheimer agents with in-silico molecular docking simulation. PMC.[Link]

  • Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches. PLOS.[Link] 6.[1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI.[Link]

Sources

Method

Application Notes and Protocols: In Vitro Antifungal Assay for 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

Introduction: The Pressing Need for Novel Antifungals and the Promise of Quinoxalines The global rise in invasive fungal infections, exacerbated by an expanding population of immunocompromised individuals and the emergen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pressing Need for Novel Antifungals and the Promise of Quinoxalines

The global rise in invasive fungal infections, exacerbated by an expanding population of immunocompromised individuals and the emergence of drug-resistant strains, presents a formidable challenge to public health. This escalating crisis underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] The scaffold of quinoxaline is a key feature in several bioactive molecules.[4] Specifically, 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline has been identified as a compound of interest, with recent studies highlighting its potential as an effective antifungal agent against various Candida and Aspergillus species.[5][6][7]

These application notes provide a comprehensive and detailed protocol for the in vitro evaluation of the antifungal activity of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline. The methodologies described herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust, reproducible, and scientifically valid data.[8][9] This guide is intended for researchers, scientists, and drug development professionals engaged in the crucial work of advancing new antifungal therapies.

Scientific Rationale: Key Methodologies for Antifungal Susceptibility Testing

The cornerstone of in vitro antifungal evaluation lies in determining the minimum concentration of a compound required to inhibit fungal growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration needed to kill the fungus (Minimum Fungicidal Concentration, MFC).[10][11] These two parameters provide a fundamental understanding of a compound's antifungal potency and its fungistatic versus fungicidal nature.

Broth Microdilution Method: The Gold Standard for MIC Determination

The broth microdilution assay is a widely accepted and standardized method for determining the MIC of an antifungal agent.[12][13][14] This technique involves challenging a standardized fungal inoculum with a range of serially diluted concentrations of the test compound in a 96-well microtiter plate. The MIC is then determined as the lowest concentration of the compound that prevents visible growth of the fungus after a specified incubation period.[15][16] The CLSI has established detailed guidelines for this method to ensure inter-laboratory reproducibility and accuracy.[8]

Disk Diffusion Method: A Qualitative Screening Tool

The disk diffusion method offers a simpler, qualitative, and cost-effective approach for preliminary screening of antifungal activity.[17][18][19] This method involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a fungal suspension. As the compound diffuses into the agar, it creates a concentration gradient. If the fungus is susceptible to the compound, a zone of growth inhibition will appear around the disk. The diameter of this zone provides a qualitative measure of the compound's antifungal activity. While less quantitative than broth microdilution, it serves as an excellent initial screen.

Experimental Protocols

This section provides detailed, step-by-step protocols for determining the MIC and MFC of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M27 guidelines for yeasts and M38-A for filamentous fungi.[8][9]

1. Materials and Reagents:

  • 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

  • Reference antifungal agents (e.g., Fluconazole, Amphotericin B for quality control)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

  • Sabouraud Dextrose Agar (SDA)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Fungal strains (e.g., Candida albicans, Candida krusei, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

2. Preparation of Antifungal Stock Solutions:

  • Prepare a stock solution of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline in DMSO at a concentration of 1 mg/mL.

  • Prepare stock solutions of the reference antifungal agents as per CLSI guidelines.

  • Store all stock solutions at -20°C until use.

3. Inoculum Preparation:

  • Subculture fungal strains onto SDA plates and incubate at 35°C for 24 hours (for yeasts) or 48-72 hours (for filamentous fungi) to ensure purity and viability.

  • For yeasts, suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-MOPS medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • For filamentous fungi, cover the colonies with sterile saline and gently scrape the surface with a sterile loop. Transfer the suspension to a sterile tube and allow the heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

4. Assay Procedure:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the test compound and control drugs in RPMI-MOPS medium. A typical concentration range to test for a novel compound is 0.03 to 32 µg/mL.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a growth control well (inoculum without any drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

5. MIC Endpoint Determination:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.[20] For some agents like Amphotericin B, a complete inhibition of growth (100%) is considered the endpoint.[20]

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined as a secondary step after the MIC has been established.[21][22]

1. Materials:

  • MIC plates from the previous experiment

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile micropipette and tips

2. Assay Procedure:

  • From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), and from the growth control well, take a 10-20 µL aliquot.

  • Spot-inoculate the aliquots onto separate, labeled sections of an SDA plate.

  • Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control well.

3. MFC Endpoint Determination:

  • The MFC is defined as the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum, or the lowest concentration that shows no fungal growth on the subculture plates.[11][23][24]

Data Presentation and Interpretation

Quantitative data from the in vitro antifungal assays should be presented in a clear and organized manner.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline Against Various Fungal Pathogens

Fungal Strain2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline MIC (µg/mL)Fluconazole MIC (µg/mL) (Control)Amphotericin B MIC (µg/mL) (Control)
Candida albicans ATCC 90028
Candida krusei ATCC 6258 (QC)
Candida glabrata (Clinical Isolate)
Aspergillus fumigatus ATCC 204305
Aspergillus niger (Clinical Isolate)

Table 2: Minimum Fungicidal Concentration (MFC) of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

Fungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans ATCC 90028
Candida krusei ATCC 6258 (QC)
Aspergillus fumigatus ATCC 204305

Interpretation of MFC/MIC Ratio:

  • Fungicidal: MFC/MIC ratio ≤ 4

  • Fungistatic: MFC/MIC ratio > 4

This ratio is a critical parameter for understanding the nature of the antifungal activity. A low ratio suggests that the compound is effective at killing the fungus, while a high ratio indicates that it primarily inhibits fungal growth.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for successful execution.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination Compound_Prep Prepare Compound Stock (2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline) Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (Standardized CFU/mL) Inoculation Inoculate with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 35°C (24-48h) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with ≥50% growth inhibition) Incubation_MIC->Read_MIC Subculture Subculture from clear wells (≥MIC) onto SDA plates Read_MIC->Subculture From clear wells Incubation_MFC Incubate at 35°C (24-48h) Subculture->Incubation_MFC Read_MFC Read MFC (Lowest concentration with no growth) Incubation_MFC->Read_MFC

Caption: Workflow for In Vitro Antifungal Susceptibility Testing.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the in vitro antifungal evaluation of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that can reliably inform the potential of this compound as a novel antifungal agent. A recent study has already demonstrated the in vitro and in vivo efficacy of a similar compound, 3-hydrazinoquinoxaline-2-thiol, against Candida species, further supporting the potential of this class of molecules.[25][26] Further investigations could explore the mechanism of action, synergy with existing antifungal drugs, and the activity spectrum against a broader panel of clinical isolates, including resistant strains.

References

  • Al-sheikh, Y., et al. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Taylor & Francis Online. Available at: [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Al-sheikh, Y., et al. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. PubMed. Available at: [Link]

  • Zarei, F., et al. (2018). Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab. Brieflands. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. American Society for Microbiology. Available at: [Link]

  • Kao, K. C. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Available at: [Link]

  • Chen, Q., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. Available at: [Link]

  • Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. Available at: [Link]

  • ISO. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. International Organization for Standardization. Available at: [Link]

  • Zhu, J., et al. (2021). Synthesis, Spectroscopy Properties and Antifungal Activity of New Quinoxaline Derivatives. Connect Journals. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. MDPI. Available at: [Link]

  • Gintjee, T. J., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. PMC. Available at: [Link]

  • CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. American Society for Microbiology. Available at: [Link]

  • Pfaller, M. A., et al. (2012). Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents against Candida spp. JMI Laboratories. Available at: [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Wikipedia. Available at: [Link]

  • Bio-Rad. (n.d.). DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS. Bio-Rad. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2001). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. American Society for Microbiology. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2001). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PMC. Available at: [Link]

  • Agarwal, S., et al. (2020). antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. Journal of Pharmaceutical Research International. Available at: [Link]

  • Biotecnologie BT. (n.d.). Determination of the Minimal Inhibitory Concentration (MIC) using E-test. Biotecnologie BT. Available at: [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. Available at: [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. American Society for Microbiology. Available at: [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Available at: [Link]

  • Morace, G., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. Available at: [Link]

  • IVAMI. (n.d.). Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. IVAMI. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2001). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ResearchGate. Available at: [Link]

  • Chen, Q., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. Available at: [Link]

  • Asfandiyarova, N. S., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Daina, X., et al. (2014). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. Available at: [Link]

  • Al-sheikh, Y., et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PubMed. Available at: [Link]

  • Al-sheikh, Y., et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PMC. Available at: [Link]

  • Patel, K. R., et al. (2014). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]

  • Vieira, M., et al. (2017). Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. Available at: [Link]

  • Abu-Hashem, A. A., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. Available at: [Link]

  • Al-sheikh, Y., et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PLOS One. Available at: [Link]

Sources

Application

Application Note: In Vivo Evaluation of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline in Murine Models

Abstract & Scope This guide details the experimental protocols for the in vivo assessment of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline (hereafter referred to as 2-Cl-3-HQ ). While quinoxaline derivatives are frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the experimental protocols for the in vivo assessment of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline (hereafter referred to as 2-Cl-3-HQ ). While quinoxaline derivatives are frequently utilized as intermediates for tricyclic anticancer agents (e.g., triazoloquinoxalines), recent 2024 data has validated 2-Cl-3-HQ as a potent standalone therapeutic agent with dual antifungal and anti-inflammatory properties.[1]

This application note prioritizes the Murine Oral Candidiasis Model , the primary validated in vivo system for this specific molecule. It includes rigorous formulation strategies to address the poor aqueous solubility typical of planar nitrogen heterocycles and outlines safety measures for handling reactive hydrazine moieties.

Compound Characterization & Formulation

Chemical Context: The user-specified "1,4-dihydro" nomenclature often refers to the tautomeric potential of the quinoxaline ring. However, in its stable shelf-form, the molecule is typically aromatic (2-Chloro-3-hydrazinylquinoxaline). The hydrazine group (-NHNH₂) is a nucleophilic pharmacophore capable of Schiff base formation and redox cycling, which drives its biological activity but necessitates careful handling.

Formulation Strategy

Challenge: Quinoxalines are lipophilic and prone to precipitation in aqueous buffers. Solution: A co-solvent system utilizing PEG-400 is recommended to maintain bioavailability without inducing vehicle-related toxicity.

ComponentConcentrationFunction
2-Cl-3-HQ 0.02 – 0.2 mg/mLActive Pharmaceutical Ingredient (API)
DMSO 5% (v/v)Primary solubilizer (Stock solution)
PEG-400 40% (v/v)Co-solvent / Stabilizer
Saline (0.9%) 55% (v/v)Aqueous carrier (Add last, slowly)

Preparation Protocol:

  • Stock: Dissolve 2-Cl-3-HQ in 100% DMSO to a concentration 20x higher than the final target. Vortex until clear.

  • Stabilization: Add the required volume of PEG-400 to the DMSO stock. Mix thoroughly.

  • Dilution: Dropwise add pre-warmed (37°C) sterile saline while vortexing to prevent "crashing out."

  • QC: Verify pH is near neutral (6.5–7.5). If the hydrazine group raises pH significantly, adjust carefully with dilute HCl, as high pH promotes oxidation.

Experimental Protocol: Murine Oral Candidiasis Model

Rationale: This model is the gold standard for validating the specific antifungal efficacy of 2-Cl-3-HQ, as established in recent literature (Al-Otaibi et al., 2024). It allows for the simultaneous quantification of fungal burden (CFU) and host inflammatory response (cytokines).

Phase 1: Animal Selection & Immunosuppression
  • Subject: BALB/c mice (Female, 6–8 weeks, 20–25g).

  • Justification: BALB/c mice are Th2-biased, making them susceptible to Candida when immunosuppressed, providing a robust window for therapeutic testing.

  • Immunosuppression: Administer Prednisolone (100 mg/kg, SC) 1 day prior to infection, and on Day 1 and Day 3 post-infection.

    • Why:C. albicans is commensal; robust infection requires compromising the host immune system.

Phase 2: Inoculation (Day 0)
  • Culture: Grow C. albicans (ATCC 10231) in Sabouraud Dextrose Broth (SDB) for 24h at 37°C.

  • Standardization: Centrifuge and resuspend in PBS to

    
     cells/mL.
    
  • Infection: Anesthetize mice (Ketamine/Xylazine). Swab the oral cavity (tongue and buccal mucosa) with a calcium alginate swab soaked in the fungal suspension for 5 minutes.

Phase 3: Treatment Regimen (Days 1–5)

Divide mice into experimental groups (n=6-10/group).

GroupTreatmentDoseRouteFrequency
G1 (Vehicle) DMSO/PEG/SalineN/AOral GavageDaily
G2 (Low Dose) 2-Cl-3-HQ0.02 mg/mLOral GavageDaily
G3 (High Dose) 2-Cl-3-HQ0.2 mg/mLOral GavageDaily
G4 (Positive Ctrl) Fluconazole10 mg/kgOral GavageDaily

*Note: Doses are based on concentration delivered in a standard gavage volume (e.g., 10 mL/kg). Adjust mg/kg calculation accordingly.

Phase 4: Workflow Visualization

G Start Day -1: Immunosuppression (Prednisolone 100mg/kg SC) Infect Day 0: Inoculation (C. albicans 1x10^8 cells/mL) Start->Infect 24h Treat Days 1-5: Treatment (2-Cl-3-HQ Oral Gavage) Infect->Treat 24h post-inf Monitor Daily Monitoring (Weight, Clinical Score) Treat->Monitor Harvest Day 6: Sacrifice & Harvest (Tongue Tissue/Serum) Treat->Harvest End of Study Readout1 CFU Counting (Fungal Burden) Harvest->Readout1 Readout2 ELISA / qPCR (TNF-α, IL-6, COX-2) Harvest->Readout2

Caption: Experimental timeline for the evaluation of 2-Cl-3-HQ in a murine oral candidiasis model.

Data Acquisition & Analysis

To validate the "Dual Action" hypothesis, you must collect two distinct datasets.

A. Microbiological Efficacy (Fungal Burden)[2]
  • Harvest: Aseptically remove the tongue.

  • Homogenization: Weigh and homogenize tissue in 1 mL sterile saline.

  • Plating: Perform serial dilutions (

    
     to 
    
    
    
    ) on Sabouraud Dextrose Agar (SDA) containing chloramphenicol.
  • Incubation: 37°C for 48 hours.

  • Calculation: Report as

    
    .
    
B. Anti-inflammatory Biomarkers

Recent studies indicate 2-Cl-3-HQ significantly downregulates pro-inflammatory cytokines.

  • Sample: Serum or Tongue Homogenate supernatant.

  • Targets: TNF-α, IL-6, IL-1β.

  • Method: Sandwich ELISA.

  • Expected Outcome: A dose-dependent reduction in cytokines compared to the Vehicle group, confirming the compound's anti-inflammatory pharmacodynamics independent of its fungicidal activity.

BiomarkerExpected Trend (Treatment vs. Vehicle)Biological Significance
CFU Load ↓ Significant Decrease (p<0.05)Direct fungicidal activity
TNF-α ↓ DecreaseReduction of acute phase inflammation
COX-2 ↓ DecreaseInhibition of arachidonic acid pathway
IL-6 ↓ DecreaseModulation of adaptive immune response
Safety & Handling (Hydrazine Warning)

The "hydrazinyl" moiety (-NHNH₂) is chemically reactive.

  • Stability: Hydrazines are prone to oxidation in air. Prepare formulations fresh daily. Do not store diluted aqueous solutions.

  • Toxicity: Hydrazines can be hepatotoxic. Include liver enzymes (ALT/AST) in your serum analysis to rule out drug-induced liver injury (DILI).

  • PPE: Double nitrile gloves are mandatory. Handle powder in a fume hood to avoid inhalation sensitization.

References
  • Al-Otaibi, N. S., et al. (2024). "The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species."[1] PLOS ONE. Available at: [Link]

  • PubChem. "Compound Summary: 2-Chloro-3-hydrazinoquinoxaline." National Library of Medicine. Available at: [Link]

  • Burgueño-Tapia, E., et al. (2011). "Synthesis and biological evaluation of new 2-chloro-3-hydrazinoquinoxaline derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for class activity).

Sources

Method

using 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline as a precursor for fused heterocyclic systems

Topic: Advanced Application Note: Using 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline as a Precursor for Fused Heterocyclic Systems Part 1: Introduction & Strategic Overview 2-Chloro-3-hydrazinylquinoxaline (often chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Application Note: Using 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline as a Precursor for Fused Heterocyclic Systems

Part 1: Introduction & Strategic Overview

2-Chloro-3-hydrazinylquinoxaline (often chemically indexed as the aromatic tautomer, though frequently derived from the 1,4-dihydro-2,3-dione scaffold) is a high-value "linchpin" intermediate in heterocyclic chemistry. Its unique structure possesses two distinct electrophilic sites (the C-2 chlorine and the ring nitrogens) and a potent binucleophilic side chain (the hydrazine moiety).

This dual reactivity makes it the ideal precursor for synthesizing fused tricyclic systems , specifically [1,2,4]triazolo[4,3-a]quinoxalines and their thermodynamically stable isomers, [1,2,4]triazolo[1,5-a]quinoxalines . These scaffolds are pharmacophores of immense interest in oncology (melanoma cytotoxicity), antimicrobial research (anti-Candida), and CNS drug development.

Key Technical Challenges:

  • Regioselectivity: Controlling the cyclization to favor the [4,3-a] kinetic product versus the [1,5-a] thermodynamic product.

  • Tautomeric Equilibria: Managing the hydrazone-hydrazine tautomerism during aldehyde condensation.

  • Dimroth Rearrangement: Preventing (or inducing) the acid/base-catalyzed rearrangement of the fused ring system.

Part 2: Precursor Synthesis Protocol

Objective: Synthesis of 2-Chloro-3-hydrazinylquinoxaline from 2,3-Dichloroquinoxaline (2,3-DCQ). Rationale: Direct nucleophilic aromatic substitution (


) is preferred over metal-catalyzed couplings due to the high reactivity of the C-2 chlorine in the electron-deficient quinoxaline ring.
Materials:
  • 2,3-Dichloroquinoxaline (2,3-DCQ)[1][2]

  • Hydrazine hydrate (80% or 99%)

  • Ethanol (Absolute)

  • Methanol (for recrystallization)[3]

Step-by-Step Protocol:
  • Dissolution: Dissolve 2,3-DCQ (1.0 eq) in ethanol (15 mL per gram of substrate). Ensure complete dissolution; mild heating (30–40°C) may be required.

  • Nucleophilic Attack: Add Hydrazine hydrate (2.2 eq) dropwise over 20 minutes at room temperature.

    • Expert Note: The excess hydrazine acts as a scavenger for the HCl generated. Do not use a stoichiometric amount (1.0 eq), or you will generate the bis-hydrazino byproduct.

  • Reaction Monitoring: Stir the mixture at room temperature (20–25°C) for 12–16 hours.

    • Visual Cue: A thick yellow precipitate typically forms within the first hour.

  • Work-up: Filter the yellow slurry under vacuum. Wash the filter cake with cold ethanol (

    
     mL) to remove unreacted hydrazine and HCl salts.
    
  • Purification: Recrystallize from hot methanol.

    • Target Specification: Yellow needles; Melting Point ~180–182°C (decomposition).

    • Yield Expectation: 41–70%.

Part 3: Application Protocols – Fused System Synthesis

Workflow A: Synthesis of [1,2,4]Triazolo[4,3-a]quinoxalines (The Kinetic Route)

This route uses oxidative cyclization of hydrazones.[4] It is versatile for introducing aryl substituents at position 1.

Mechanism: Condensation


 Hydrazone Formation 

Oxidative Ring Closure.
  • Hydrazone Formation:

    • React 2-Chloro-3-hydrazinylquinoxaline (1.0 eq) with an aromatic aldehyde (1.0 eq) in DMF or Ethanol with a catalytic amount of acetic acid.

    • Stir at RT for 2–4 hours. Isolate the hydrazone intermediate (often red/orange solid).

  • Oxidative Cyclization (The Chloranil Method):

    • Dissolve the hydrazone in 1,4-dioxane or DCM.

    • Add Chloranil (1.1 eq) or Iodobenzene Diacetate (IBD) .

    • Reflux for 12–18 hours.

    • Critical Control Point: This method avoids the harsh acidic conditions of alternative routes (like

      
      /AcOH), minimizing the risk of premature Dimroth rearrangement.
      
Workflow B: The Dimroth Rearrangement (Accessing [1,5-a] Systems)

The [4,3-a] isomer is chemically labile. Under acidic, basic, or thermal stress, it undergoes ring opening and recyclization to the more stable [1,5-a] isomer.

  • Induction Protocol: Reflux the [1,2,4]triazolo[4,3-a]quinoxaline in glacial acetic acid or ethanolic KOH for 4–6 hours.

  • Verification: The shift is visible in

    
     NMR. The proton at the fused bridgehead usually shifts downfield significantly.
    

Part 4: Visualization & Pathways

Figure 1: Synthetic Divergence & Dimroth Rearrangement

This diagram maps the transformation from the precursor to the two isomeric fused systems.

ReactionPathway Precursor 2-Chloro-3-hydrazinyl quinoxaline Hydrazone Hydrazone Intermediate Precursor->Hydrazone Condensation (EtOH/AcOH) Kinetic [1,2,4]Triazolo[4,3-a] quinoxaline (Kinetic Product) Precursor->Kinetic Direct Cyclization (Reflux with Orthoester) Aldehyde Ar-CHO (Aldehyde) Aldehyde->Hydrazone Hydrazone->Kinetic Oxidative Cyclization (Chloranil or IBD) Thermodynamic [1,2,4]Triazolo[1,5-a] quinoxaline (Thermodynamic Product) Kinetic->Thermodynamic Dimroth Rearrangement (Acid/Base/Heat) Orthoester Orthoesters (HC(OEt)3) Orthoester->Kinetic

Caption: Synthetic pathways from 2-chloro-3-hydrazinylquinoxaline to fused triazolo systems, highlighting the critical Dimroth rearrangement step.[4][5][6]

Figure 2: Decision Tree for Reagent Selection

Select the correct cyclization agent based on the desired substituent at Position 1.

DecisionTree Start Desired Substituent at C-1? Aryl Aryl / Alkyl Group (Ar / R) Start->Aryl H Hydrogen (-H) Start->H Thiol Thiol / Thione (-SH / =S) Start->Thiol Amino Amino Group (-NHR) Start->Amino Route1 Route: Aldehyde + Oxidant (Chloranil/IBD) Aryl->Route1 Route2 Route: Triethyl Orthoformate (Reflux) H->Route2 Route3 Route: Carbon Disulfide (CS2) (Pyridine/KOH) Thiol->Route3 Route4 Route: Isothiocyanates (RNCS) Amino->Route4

Caption: Reagent selection guide for functionalizing Position 1 of the triazolo[4,3-a]quinoxaline scaffold.

Part 5: Data Summary & Biological Relevance

Table 1: Comparative Reaction Conditions for Cyclization

MethodReagentsConditionsYieldSpecificityNote
Oxidative Chloranil / DioxaneReflux, 12-18h60-85%High [4,3-a]Mild; prevents rearrangement [16].
Orthoester Triethyl OrthoformateReflux, 4-8h70-90%High [4,3-a]Best for C1-unsubstituted analogs [14].
Acidic

/ AcOH
RT to 60°C50-70%MixedHigh risk of Dimroth rearrangement to [1,5-a].
Hypervalent Iodine

(IBD)
DCM, RT65-80%High [4,3-a]Green chemistry alternative [12].

Biological Activity Profile: Recent studies (2023-2024) highlight the efficacy of these derivatives:

  • Antifungal: High potency against Candida krusei and Candida albicans (MIC values comparable to fluconazole in some derivatives) [3, 5].

  • Anticancer: Significant cytotoxicity against A375 melanoma cell lines (

    
     in nanomolar range for optimized derivatives) [16].
    
  • Anti-inflammatory: Reduction of TNF-

    
     and IL-6 markers in murine models [3].[7]
    

Part 6: References

  • PrepChem. Synthesis of 2-chloro-3-hydrazinoquinoxaline. Retrieved from [Link]

  • Guillon, R., et al. (2011). Synthesis and biological evaluation of novel [1,2,4]triazolo[4,3-a]quinoxalines. European Journal of Medicinal Chemistry.

  • Al-Abdullah, E. S., et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline against Candida species. PLOS ONE. Retrieved from [Link]

  • Soliman, A. M., & Amer, A. A. (2012). Synthesis of substituted 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline derivatives. Journal of Chemical Research.

  • Refaat, H. M., et al. (2023). [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. International Journal of Molecular Sciences. Retrieved from [Link]

  • El-Sayed, H. A., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Preclinical Evaluation of Anti-Inflammatory Potency of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

Executive Summary & Rationale 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline (CHDQ) is a privileged scaffold in medicinal chemistry, structurally characterized by a benzopyrazine nucleus fused with a hydrazine moiety. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline (CHDQ) is a privileged scaffold in medicinal chemistry, structurally characterized by a benzopyrazine nucleus fused with a hydrazine moiety. While quinoxalines are historically recognized for antimicrobial and anticancer activities, recent pharmacological surveillance indicates significant anti-inflammatory potential .

The core mechanism of action (MoA) for CHDQ is hypothesized to be dual-pathway inhibition:

  • Enzymatic Blockade: Direct competitive inhibition of Cyclooxygenase-2 (COX-2), preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2).

  • Cytokine Modulation: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and suppression of iNOS expression.

This guide provides a rigorous, self-validating experimental framework to quantify these properties, moving from in silico validation to in vivo efficacy.

Mechanistic Pathway & Logic[1]

The following diagram illustrates the hypothesized intervention points of CHDQ within the inflammatory cascade.

CHDQ_Mechanism Stimulus Inflammatory Stimulus (e.g., Carrageenan/LPS) Membrane Cell Membrane Phospholipids Stimulus->Membrane NFkB NF-κB Pathway Stimulus->NFkB AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (Pain/Edema) COX2->PGE2 Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines CHDQ CHDQ (Therapeutic Agent) CHDQ->COX2 Direct Inhibition CHDQ->NFkB Downregulation

Figure 1: Proposed Mechanism of Action (MoA) for CHDQ, highlighting dual inhibition of the arachidonic acid pathway and cytokine production.

Protocol 1: In Vitro Screening (Albumin Denaturation Assay)

Purpose: A rapid, cost-effective screen to assess the ability of CHDQ to stabilize protein structures against heat-induced denaturation. This correlates strongly with anti-inflammatory efficacy, as protein denaturation is a primary cause of inflammation in rheumatoid disorders.

Materials
  • Test Compound: CHDQ (Purity >98%).

  • Standard Drug: Diclofenac Sodium or Ibuprofen.[1]

  • Reagents: Fresh Egg Albumin (1% aqueous solution), Phosphate Buffered Saline (PBS, pH 6.4).

  • Equipment: Incubator (37°C), Water Bath (70°C), UV-Vis Spectrophotometer.

Methodology
  • Preparation: Dissolve CHDQ in minimal DMSO and dilute with PBS to prepare a concentration series (e.g., 10, 50, 100, 200, 400 µg/mL).

  • Reaction Mixture:

    • Test Solution: 2.0 mL of CHDQ (various concentrations) + 0.2 mL of 1% Egg Albumin.

    • Control: 2.0 mL of Distilled Water + 0.2 mL of 1% Egg Albumin.

    • Standard: 2.0 mL of Diclofenac + 0.2 mL of 1% Egg Albumin.

  • Incubation: Incubate samples at 37°C for 15 minutes .

  • Thermal Stress: Heat samples in a water bath at 70°C for 5 minutes to induce denaturation.

  • Cooling: Allow samples to cool to room temperature (25°C).

  • Measurement: Measure turbidity (absorbance) at 660 nm .

Data Analysis

Calculate the Percentage Inhibition of Denaturation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) using the formula:


[2]
  • Validation: The standard drug (Diclofenac) must show dose-dependent inhibition with an IC50 < 100 µg/mL for the assay to be valid.

Protocol 2: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

Purpose: To evaluate the anti-edematous activity of CHDQ in a systemic animal model. This is the "Gold Standard" for acute inflammation testing.

Ethical Note: All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Design
  • Subject: Male Wistar Rats (150–200g).

  • Groups (n=6 per group):

    • Vehicle Control: 1% CMC (Carboxymethyl cellulose) or Saline.

    • Positive Control: Indomethacin (10 mg/kg, p.o.).

    • CHDQ Low Dose: 20 mg/kg (p.o.).

    • CHDQ High Dose: 40 mg/kg (p.o.).

Step-by-Step Protocol
  • Acclimatization: House animals for 7 days with standard diet and water ad libitum.

  • Baseline Measurement: Mark the right hind paw at the malleolus. Measure the initial paw volume (

    
    ) using a Digital Plethysmometer .
    
  • Drug Administration: Administer Vehicle, Standard, or CHDQ via oral gavage.

  • Induction (Time 0): 60 minutes post-drug administration, inject 0.1 mL of 1% Carrageenan (lambda type) subcutaneously into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure paw volume (

    
    ) at 1, 2, 3, 4, and 6 hours post-injection.
    
  • Tissue Collection (Optional): At 6 hours, euthanize animals and collect paw tissue for cytokine analysis (ELISA).

Data Presentation

Calculate the Percentage Inhibition of Edema (


) for each time point:


[3][4]

Expected Data Structure:

Treatment GroupDose (mg/kg)Mean Edema Vol (mL) ± SEM (3h)% Inhibition (3h)
Vehicle Control-0.85 ± 0.04-
Indomethacin100.32 ± 0.0262.3%
CHDQ (Low)200.55 ± 0.0535.2%
CHDQ (High)400.38 ± 0.0355.3%

Protocol 3: Biochemical Verification (ELISA)

Purpose: To confirm the molecular mechanism by quantifying pro-inflammatory markers.

Methodology
  • Homogenization: Homogenize paw tissue in ice-cold phosphate buffer containing protease inhibitors.

  • Centrifugation: Centrifuge at 10,000 x g for 15 min at 4°C. Collect the supernatant.

  • Assay: Use commercial ELISA kits (e.g., R&D Systems or Abcam) for TNF-α , IL-6 , and COX-2 .

  • Normalization: Normalize cytokine levels to total protein content (Bradford Assay).

Experimental Workflow Diagram

CHDQ_Workflow Synth Synthesis/Procurement (CHDQ >98% Purity) Solubility Solubility Check (DMSO/CMC) Synth->Solubility InVitro In Vitro Screen (Albumin Denaturation) Solubility->InVitro Decision IC50 < Standard? InVitro->Decision Decision->Synth No (Redesign) InVivo In Vivo Model (Carrageenan Paw Edema) Decision->InVivo Yes Analysis Biochemical Analysis (ELISA: TNF-α, COX-2) InVivo->Analysis

Figure 2: Operational workflow for the preclinical evaluation of CHDQ.

References

  • Alfadil, A., et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species.[5] (Demonstrates in vivo anti-inflammatory efficacy and cytokine reduction).[4][6][7]

  • Eissa, M., et al. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models.

  • BenchChem Application Note. Carrageenan-Induced Paw Edema: Standard Protocol for Anti-Inflammatory Screening.

  • Madhuranga, H.D.T., & Samarakoon, D.N.A.W. (2023). In vitro Anti-Inflammatory Egg Albumin Denaturation Assay: An Enhanced Approach.

  • Winter, C.A., Risley, E.A., & Nuss, G.W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[8] (The foundational method for the in vivo protocol).

Sources

Method

Application Notes &amp; Protocols for the Analytical Characterization of 2-Chloro-3-hydrazinylquinoxaline

For the Attention of: Researchers, Scientists, and Drug Development Professionals. Preamble: The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

Preamble: The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The title compound, 2-Chloro-3-hydrazinylquinoxaline, is a critical synthetic intermediate, offering versatile reaction sites for the development of novel therapeutic candidates, including potential antimicrobial and anticancer agents.[2][3][4] Its fungicidal activity against Candida species has recently been highlighted, underscoring its importance.[3]

Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies. This guide provides a multi-faceted analytical workflow, grounded in established principles, to deliver a comprehensive and trustworthy characterization of 2-Chloro-3-hydrazinylquinoxaline. We will move beyond mere procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating analytical cascade.

Core Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's basic properties is the logical starting point for all analytical method development.

Structure:

Table 1: Physicochemical Data Summary

ParameterExpected ValueRationale & Significance
Molecular FormulaC₈H₇ClN₄Determines the exact mass and elemental composition.
Molecular Weight194.62 g/mol Essential for mass spectrometry and preparation of molar solutions.
AppearanceYellow solidVisual inspection provides a preliminary check for gross impurities.[5]

Note on Tautomerism: While the aromatic quinoxaline form is predominantly observed, the potential for tautomerism exists, particularly involving the hydrazinyl and dihydro-quinoxalinone forms. The analytical techniques described herein are capable of identifying and distinguishing between such isomers should they exist in equilibrium.[6]

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the cornerstone of purity assessment. For a synthetic intermediate, its primary role is to separate the target compound from unreacted starting materials (e.g., 2,3-dichloroquinoxaline), reagents, and potential side products. A well-resolved peak is the first indicator of a successful synthesis and a prerequisite for reliable spectroscopic analysis. We employ a reversed-phase (RP-HPLC) method, which is ideal for separating moderately polar organic molecules like our target analyte.[7][8]

  • Instrumentation: Standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 2-Chloro-3-hydrazinylquinoxaline sample.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water (or mobile phase A) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is MS-compatible; for UV detection alone, phosphoric acid can be used).[8][9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: Return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10 µL.[9]

    • Detection: UV detector set at the compound's absorption maximum (λmax), determined by UV-Vis spectroscopy (typically ~340-350 nm).

  • Data Analysis & Trustworthiness:

    • The purity is calculated based on the peak area percentage of the main analyte peak relative to the total area of all observed peaks.

    • A self-validating run includes checking for a stable baseline and consistent retention times across multiple injections. The peak shape should be symmetrical (tailing factor close to 1.0).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Dissolve Sample Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (λmax) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate MS_Fragmentation M [C₈H₇ClN₄ + H]⁺ m/z = 195/197 (3:1) F1 [C₈H₈N₄]⁺ m/z = 160 M->F1 - Cl• F2 [C₈H₆ClN₂]⁺ m/z = 178 M->F2 - NH₃

Caption: Primary fragmentation pathways for the title compound.

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. It is an excellent method to quickly confirm the presence of the N-H bonds of the hydrazinyl group and the aromatic nature of the quinoxaline core.

  • Sample Preparation: Use either the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid sample directly on the crystal, or prepare a potassium bromide (KBr) pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk. 2. Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Table 4: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3450 - 3150N-H Stretch-NH-NH₂Strong, often broad bands confirming the hydrazinyl group. [2][10]
3100 - 3000C-H StretchAromatic C-HIndicates the presence of the aromatic ring.
1620 - 1580C=N / C=C StretchQuinoxaline RingVibrations characteristic of the heterocyclic aromatic system.
1500 - 1450C=C StretchAromatic RingFurther confirmation of the benzenoid portion of the core.
800 - 600C-Cl StretchAryl-ChlorideTypically found in the fingerprint region.

Expertise & Rationale: UV-Vis spectroscopy measures the electronic transitions within the molecule, providing information about its conjugated π-system. [9]For a highly conjugated system like quinoxaline, this is a distinct signature. The data is also critical for establishing the optimal detection wavelength for HPLC analysis.

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-grade solvent like ethanol or methanol. [9][11]2. Acquisition:

    • Use a dual-beam spectrophotometer.

    • Use the pure solvent as a blank reference.

    • Scan the spectrum from 400 nm down to 200 nm.

  • Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax). Quinoxaline derivatives typically show multiple strong absorption bands corresponding to π → π* transitions. [12][13] Table 5: Expected UV-Vis Absorption Data (in Ethanol)

λmax (nm)Transition TypeNotes
~240-260 nmπ → πHigh-energy transition of the aromatic system.
~340-360 nmπ → πLower-energy transition involving the extended conjugated system. This is often the most intense band and is ideal for HPLC detection. [11]
Integrated Analytical Workflow: A Holistic Approach

No single technique is sufficient for full characterization. The true power of analytical science lies in the logical integration of multiple, orthogonal techniques. The following workflow ensures a comprehensive and self-validating characterization process.

Caption: Integrated workflow for comprehensive characterization.

By following this structured approach, researchers can be highly confident in the identity, purity, and structural integrity of their 2-Chloro-3-hydrazinylquinoxaline, providing a solid foundation for its use in drug discovery and development.

References

  • Benchchem. "A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
  • Benchchem. "Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
  • Benchchem. "Spectroscopic Analysis of 2-(Hydrazinyl)quinoxaline Derivatives: A Technical Guide.
  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. (No specific source, general chemical principle).
  • SIELC Technologies. "Separation of Quinoxaline on Newcrom R1 HPLC column.
  • Duan, Z., et al. "Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography." Analytical Methods, 2011.
  • UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. ResearchGate.
  • Benchchem. "Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.
  • 13C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. (No specific URL provided in search results).
  • Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. PubMed.
  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC.
  • Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. MDPI.
  • Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. PubMed.
  • Gomha, S. M., et al. "Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents." PMC.
  • Experimental and theoretical study of the structural and spectroscopic properties of Quinoxalin-2[1H]. (Source unavailable, general knowledge).
  • Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis... on hydrazone-pyridine compound. PMC.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives.... MDPI.
  • Al-Ghamdi, S. A., et al. "The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species." PubMed.
  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors.... PMC.
  • Benchchem. "Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals.
  • Mass Spectrometry of Some Common Functional Groups. NC State University Libraries.
  • ChemInform Abstract: Synthesis of 2,3-Dichloroquinoxalines via Vilsmeier Reagent Chlorination. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline. As Senior Application Scientists, we aim to deliver not only procedural guidance but also the underlying scientific principles to empower you to optimize your synthetic outcomes.

I. Troubleshooting Guide: Low Yield

Low yield is a frequent challenge in the synthesis of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline. This guide provides a systematic approach to diagnosing and resolving the root causes.

Problem: The yield of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline is significantly lower than the reported 41%[1].

The synthesis of 2-chloro-3-hydrazinylquinoxaline involves the nucleophilic aromatic substitution (SNAr) of 2,3-dichloroquinoxaline with hydrazine hydrate.[1][2] Low yields can arise from several factors, including suboptimal reaction conditions, poor reagent quality, and the formation of side products.[3][4]

Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed reagent_quality Assess Reagent Purity start->reagent_quality Step 1 reaction_conditions Evaluate Reaction Conditions reagent_quality->reaction_conditions If reagents are pure sub1 Purify 2,3-dichloroquinoxaline Use fresh hydrazine hydrate reagent_quality->sub1 workup_purification Review Workup & Purification reaction_conditions->workup_purification If conditions are optimal sub2 Optimize temperature Vary reaction time Adjust stoichiometry reaction_conditions->sub2 yield_improved Yield Improved workup_purification->yield_improved If losses are minimized end Consult Further Literature workup_purification->end If yield remains low sub3 Minimize product loss during filtration Optimize recrystallization solvent workup_purification->sub3

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause 1: Purity of Starting Materials

Impurities in the starting materials, 2,3-dichloroquinoxaline and hydrazine hydrate, can significantly hinder the reaction.[3]

  • 2,3-Dichloroquinoxaline: This starting material can be synthesized by chlorinating 1,4-dihydroquinoxaline-2,3-dione.[2][5] Incomplete chlorination can leave residual starting material, and side reactions can introduce other impurities.

  • Hydrazine Hydrate: Hydrazine is susceptible to oxidation.[4] Using old or improperly stored hydrazine hydrate can lead to lower effective concentrations and the introduction of oxidative byproducts.

Solutions:

  • Purify 2,3-dichloroquinoxaline: Recrystallization or column chromatography can be used to purify the starting material.[6]

  • Use Fresh Hydrazine Hydrate: Ensure the hydrazine hydrate is fresh and has been stored under an inert atmosphere.

Potential Cause 2: Suboptimal Reaction Conditions

The reaction is typically performed at room temperature in ethanol.[1] Deviations from optimal conditions can affect the reaction rate and lead to side product formation.

  • Temperature: While the reported procedure uses room temperature, some SNAr reactions require heating to proceed at a reasonable rate.[4] However, excessive heat can lead to the formation of undesired byproducts.

  • Reaction Time: The literature suggests an overnight reaction (approximately 16 hours).[1] Insufficient reaction time will result in incomplete conversion.

  • Stoichiometry: An excess of hydrazine hydrate is generally used to drive the reaction to completion.[4] The reported procedure uses approximately 2.2 equivalents of hydrazine hydrate.[1]

Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time.

  • Optimize Stoichiometry: While an excess of hydrazine is common, a very large excess can complicate the work-up.[4] A systematic variation of the hydrazine hydrate equivalents can help identify the optimal ratio.

Potential Cause 3: Side Reactions

Several side reactions can occur, consuming the starting materials and reducing the yield of the desired product.

  • Disubstitution: Reaction of the product, 2-chloro-3-hydrazinylquinoxaline, with another molecule of hydrazine can lead to the formation of 2,3-dihydrazinylquinoxaline.

  • Ring Opening/Rearrangement: Under certain conditions, particularly with prolonged heating or in the presence of strong acids or bases, the quinoxaline ring can undergo fission or rearrangement.[7][8] For instance, treatment of 4-chloroquinazolines with hydrazine hydrate at high temperatures can lead to ring transformation products.[9]

Solutions:

  • Control Stoichiometry and Temperature: Careful control of the amount of hydrazine and maintaining a moderate reaction temperature can minimize the formation of the disubstituted product.

  • Avoid Harsh Conditions: The reaction should be carried out under neutral or mildly basic conditions to avoid ring instability.

Potential Cause 4: Product Loss During Workup and Purification

The product is isolated by filtration of the precipitated slurry.[1] Significant product loss can occur during this and subsequent purification steps.

  • Incomplete Precipitation: The product may have some solubility in the reaction solvent (ethanol), leading to losses in the filtrate.

  • Suboptimal Recrystallization: The reported recrystallization solvent is methanol.[1] Using an inappropriate solvent or an excessive volume can lead to poor recovery.

Solutions:

  • Cool the Reaction Mixture: Cooling the reaction slurry in an ice bath before filtration can help to maximize precipitation.

  • Optimize Recrystallization: If recrystallization is necessary, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of the reaction mixture and the final product?

A1: The reaction of 2,3-dichloroquinoxaline with hydrazine hydrate in ethanol typically forms a thick, yellow slurry.[1] The final product, 2-chloro-3-hydrazinylquinoxaline, after recrystallization from methanol, is a yellow solid.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[4] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and any potential side products. Quinoxaline derivatives are often UV-active, allowing for visualization under a UV lamp.[6]

Q3: Are there alternative synthetic routes to 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline?

A3: The most direct route is the nucleophilic substitution of 2,3-dichloroquinoxaline with hydrazine.[1][2] An alternative approach could involve the synthesis of a 3-hydrazino-1H-quinoxalin-2-one intermediate, followed by chlorination. For example, 1,4-dihydro-quinoxaline-2,3-dione can be reacted with hydrazine hydrate to form 3-hydrazino-1H-quinoxalin-2-one.[8][10] Subsequent chlorination, for instance with phosphorus oxychloride, could potentially yield the desired product.[11]

Q4: What are the key safety precautions for this synthesis?

A4: Hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. 2,3-Dichloroquinoxaline is also a hazardous chemical. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Q5: What are common impurities, and how can they be identified?

A5: Common impurities include unreacted 2,3-dichloroquinoxaline, the disubstituted product (2,3-dihydrazinylquinoxaline), and potentially ring-opened byproducts.[7] These can be identified using techniques such as TLC, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The mass spectrum of the desired product shows a parent peak at m/e 194.[1]

III. Experimental Protocols and Data

Synthesis of 2-Chloro-3-hydrazinylquinoxaline

This protocol is adapted from a literature procedure.[1]

  • To a stirred solution of 2,3-dichloroquinoxaline (33.5 g, 0.168 mole) in 500 ml of ethanol, add hydrazine hydrate (18.5 g, 0.369 mole).

  • Stir the mixture at room temperature overnight (approximately 16 hours).

  • Filter the resulting thick, yellow slurry and wash the precipitate with ethanol.

  • Recrystallize the crude product from hot methanol to yield 2-chloro-3-hydrazinylquinoxaline.

Data Summary:

ParameterValueReference
Starting Material2,3-Dichloroquinoxaline[1]
ReagentHydrazine Hydrate[1]
SolventEthanol[1]
Reaction TemperatureRoom Temperature (~20°C)[1]
Reaction Time~16 hours[1]
Reported Yield41%[1]
Melting Point181°C (decomposition)[1]
Mass Spectrum (m/e)194 (P)[1]

Reaction Mechanism:

Caption: SNAr mechanism for the synthesis.

IV. References

  • PrepChem. (2023). Synthesis of 2-chloro-3-hydrazinoquinoxaline. Retrieved from [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

  • ARC Journals. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • Scientific & Academic Publishing. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Retrieved from [Link]

  • Royal Society of Chemistry. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Retrieved from [Link]

  • Elsevier. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. Retrieved from [Link]

  • Elsevier. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. Retrieved from [Link]

  • ResearchGate. (2009). ChemInform Abstract: Synthesis of 2,3-Dichloroquinoxalines via Vilsmeier Reagent Chlorination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Retrieved from [Link]

  • Royal Society of Chemistry. (1968). Quinoxalines and related compounds. Part VIII. The reactions of quinoxaline-2(1H)-ones and -2,3(1H,4H)-diones with hydrazine. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Reaction of 2,3-Dichloroquinoxaline with Hydrazine

Executive Summary & Reaction Landscape The nucleophilic aromatic substitution ( ) of 2,3-dichloroquinoxaline (1 ) with hydrazine hydrate is a cornerstone reaction for generating 2,3-dihydrazinoquinoxaline (3 ), a versati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Landscape

The nucleophilic aromatic substitution (


) of 2,3-dichloroquinoxaline (1 ) with hydrazine hydrate is a cornerstone reaction for generating 2,3-dihydrazinoquinoxaline (3 ), a versatile precursor for fused ring systems like [1,2,4]triazolo[4,3-a]quinoxalines.

While the reaction appears straightforward, it is governed by a competitive landscape between stepwise substitution , hydrolysis , and redox side reactions . High-purity isolation of the dihydrazino species requires strict control over stoichiometry, temperature, and solvent water content.

Reaction Pathway Diagram

The following diagram illustrates the primary reaction (blue) and competitive side pathways (red) leading to common impurities.

ReactionPathways SM 2,3-Dichloroquinoxaline (Starting Material) Mono 2-Chloro-3-hydrazinoquinoxaline (Major Impurity A) SM->Mono k1 (Fast) SNAr Hydrolysis 3-Hydrazinoquinoxalin-2(1H)-one (Hydrolysis Impurity B) SM->Hydrolysis H2O/OH- Hydrazine Hydrazine Hydrate (Excess) Target 2,3-Dihydrazinoquinoxaline (Target Product) Mono->Target k2 (Slow) SNAr, Reflux Mono->Hydrolysis H2O/OH- Dimer Bridged Dimer (Oligomer Impurity C) Mono->Dimer Low N2H4 equiv.

Caption: Kinetic pathway of 2,3-dichloroquinoxaline hydrazinolysis. Note the rate-limiting second substitution (


) which often leads to contamination with the mono-substituted intermediate.

Troubleshooting Guide: Side Products & Impurities

Issue 1: Presence of Monosubstituted Impurity (2-chloro-3-hydrazinoquinoxaline)

Symptom: LC-MS shows a peak with mass M+ = 194/196 (Cl isotope pattern). The product melting point is lower than expected (>270°C for pure di-substituted).[1] Root Cause: The first chlorine displacement is kinetically fast (


), but the second displacement (

) is significantly slower due to the electron-donating effect of the newly installed hydrazine group, which deactivates the ring toward further nucleophilic attack.
ParameterDiagnostic CheckCorrective Action
Stoichiometry Did you use < 3 equivalents of hydrazine?Increase hydrazine hydrate to 6–10 equivalents . Excess hydrazine acts as both nucleophile and proton scavenger (HCl sponge).
Temperature Was the reaction run at RT?Reflux is mandatory. The second substitution requires thermal activation (typically ethanol reflux, ~78°C).
Solubility Did the mono-product precipitate early?Use a solvent with higher solubility for the intermediate (e.g., n-butanol or dioxane) if ethanol causes premature precipitation of the mono-species.
Issue 2: Hydrolysis Products (Quinoxalinones)

Symptom: Appearance of a yellow/orange solid insoluble in organic solvents but soluble in base. MS shows M+ = 176 (3-hydrazinoquinoxalin-2(1H)-one). Root Cause: Competition between hydrazine (


) and water (

) for the electrophilic carbon. This is common when using old hydrazine hydrate or "wet" solvents.
  • Mechanism: The imine chloride moiety is susceptible to hydrolysis, converting the C-Cl bond to C-OH (tautomerizing to C=O amide).

  • Solution:

    • Use Hydrazine Hydrate (98-100%) or anhydrous hydrazine in ethanol. Avoid 50-60% aqueous grades for high-purity synthesis.

    • Ensure the starting material (2,3-dichloroquinoxaline) is free of 2,3-dihydroxyquinoxaline precursors.

Issue 3: Bridged Dimers (Oligomerization)

Symptom: High molecular weight peaks in MS (e.g., M+ ~350+) or insoluble polymeric material. Root Cause: If the concentration of hydrazine is too low, a newly formed hydrazino group on one quinoxaline molecule can attack a chlorine atom on a different quinoxaline molecule, linking them.

  • Prevention: High Dilution & Reverse Addition. Add the dichloroquinoxaline solution dropwise into a refluxing solution of excess hydrazine. This ensures the dichloro species always encounters a high local concentration of hydrazine, favoring monomeric substitution over dimerization.

Optimized Experimental Protocol

This protocol is designed to maximize the conversion to the di-substituted product while suppressing hydrolysis and dimerization.

Objective: Synthesis of 2,3-Dihydrazinoquinoxaline (High Purity) Scale: 10 mmol basis

Reagents:

  • 2,3-Dichloroquinoxaline (1.99 g, 10 mmol)

  • Hydrazine Hydrate (80-100%, 5.0 g, ~100 mmol, 10 equiv.)

  • Ethanol (Absolute, 50 mL)

Step-by-Step Procedure:

  • Preparation: Charge a 100 mL round-bottom flask with 30 mL of absolute ethanol and the hydrazine hydrate (10 equiv.). Begin stirring to create a homogeneous base solution.

  • Dissolution: Dissolve 2,3-dichloroquinoxaline in the remaining 20 mL of warm ethanol.

  • Addition (Critical): Add the quinoxaline solution slowly to the hydrazine solution over 10–15 minutes at room temperature. Note: An immediate color change (usually to yellow/orange) indicates the formation of the mono-intermediate.

  • Reaction: Heat the mixture to reflux (80°C) and maintain for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: EtOAc/MeOH 9:1). The starting material (

      
      ) and mono-intermediate (
      
      
      
      ) should disappear, leaving the polar di-hydrazino product (
      
      
      or baseline).
  • Work-up: Cool the reaction mixture to room temperature. The target product will precipitate as a solid.[2][3]

  • Filtration: Filter the precipitate under vacuum.

  • Purification (Wash): Wash the filter cake copiously with cold water (to remove hydrazine hydrochloride salts) followed by cold ethanol (to remove unreacted organic impurities).

  • Drying: Dry in a vacuum oven at 60°C.

Yield Expectation: >85% Characterization: MP > 280°C (dec).[1][4]

FAQ: Expert Insights

Q: Can I use the mono-substituted product (2-chloro-3-hydrazinoquinoxaline) if I stop the reaction early? A: Yes. To favor the mono-product, reverse the stoichiometry: use 1.0–1.1 equivalents of hydrazine at 0–5°C in ethanol. The low temperature prevents the second substitution.

Q: Why does my product turn dark upon storage? A: Hydrazines are oxidation-sensitive. 2,3-Dihydrazinoquinoxaline can undergo air oxidation to form azo-compounds or radical decomposition products. Store under nitrogen/argon in the dark at -20°C for long-term stability.

Q: I see a peak at M+ = 146 (Quinoxaline). What happened? A: This is a reduction side product. Hydrazine is a reducing agent. If metal ions (like Cu or Fe) are present as impurities in your solvent or glassware, they can catalyze the reductive dechlorination of the starting material. Use high-grade solvents and glass-coated stir bars.

References

  • Cheeseman, G. W. H. (1962). Quinoxalines and related compounds.[2][3][5][6][7][8][9][10] Part VI. Substitution of 2,3-dihydroxyquinoxaline and its 1,4-dimethyl derivative.[1] Journal of the Chemical Society, 1170-1176. [Link]

  • Galal, S. A., et al. (2011).[11] Synthesis, cancer chemopreventive activity and molecular docking study of novel quinoxaline derivatives. European Journal of Medicinal Chemistry, 46(1), 327-340. [Link]

  • Sarges, R., et al. (1990). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. Journal of Medicinal Chemistry.

Sources

Troubleshooting

overcoming solubility issues of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline in aqueous media

Topic: Overcoming Solubility & Stability Challenges in Aqueous Media Document ID: TSC-QXL-002 | Version: 1.4 | Last Updated: 2026-03-03 Executive Summary You are likely experiencing "brick dust" insolubility—a common tra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Stability Challenges in Aqueous Media

Document ID: TSC-QXL-002 | Version: 1.4 | Last Updated: 2026-03-03

Executive Summary

You are likely experiencing "brick dust" insolubility—a common trait of planar, stacking heterocyclic systems like quinoxalines. 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline presents a dual challenge: it is sparingly soluble in water due to high crystal lattice energy, and it is chemically labile in acidic media, where the 2-chloro substituent is prone to hydrolysis.[1][2]

This guide provides a validated protocol to solubilize this compound without compromising its chemical integrity.

Module 1: The "Golden Protocol" for Dissolution

Objective: Prepare a stable, precipitate-free aqueous working solution for biological assays.

The Mechanism

Directly adding this powder to water or buffer will result in suspension, not solution. You must use the Co-solvent Spike Method . The hydrazine group (


) provides a handle for hydrogen bonding, but the hydrophobic chloro-quinoxaline core dominates the physicochemical profile.
Step-by-Step Workflow
Step 1: Preparation of Master Stock (1000x)
  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: DMSO disrupts the

      
      -
      
      
      
      stacking of the quinoxaline rings more effectively than ethanol or methanol.
  • Concentration: 10 mM to 50 mM.

  • Procedure:

    • Weigh the powder into an amber glass vial (protect from light).

    • Add DMSO.[3]

    • Vortex vigorously for 30–60 seconds.

    • Optional: Sonicate in a water bath at 35°C for 5 minutes if visual particulates remain.

Step 2: The "Spike" Dilution (Critical Step)
  • The Error: Do not add water to the DMSO stock.

  • The Fix: Add the DMSO stock into the aqueous buffer while vortexing.

  • Protocol:

    • Place your aqueous buffer (PBS or culture media) on a vortex mixer or magnetic stirrer.

    • Slowly inject the DMSO stock into the center of the vortex.

    • Max Final DMSO Concentration: < 1% (v/v) for cell-based assays; up to 5% for chemical assays.

Solvent Compatibility Table
SolventSolubility RatingSuitabilityTechnical Note
Water (Neutral) Poor (< 0.1 mg/mL)NO Forms suspension/aggregates.
DMSO Excellent (> 50 mg/mL)YES Preferred stock solvent. Hygroscopic; keep sealed.
Ethanol ModerateConditional May require heating (not recommended due to stability).
Acetone GoodNEVER DANGER: Reacts with hydrazine to form hydrazone (Schiff base).
0.1 M HCl ModerateRISKY Protonation improves solubility but accelerates hydrolysis (see Module 2).

Module 2: The Acid Trap (Stability Warning)

Critical Alert: Many researchers attempt to dissolve this molecule in dilute acid (e.g., 0.1 M HCl) to protonate the hydrazine group (


). Do not do this for stored solutions. 
The Degradation Pathway

In acidic aqueous media, the electron-withdrawing nature of the protonated ring nitrogen activates the C2-position. Water acts as a nucleophile, displacing the Chloride ion. This converts your active molecule into 3-hydrazinyl-quinoxalin-2-one (inactive hydroxyl derivative).

Degradation A 2-Chloro-3-hydrazinyl- quinoxaline (Active Drug) B Protonated Intermediate (Acidic pH) A->B  + H+ (pH < 4)   C Hydrolysis Transition State (+ H2O / - Cl-) B->C  Nucleophilic Attack   D 3-Hydrazinyl-quinoxalin-2-one (Inactive Degradant) C->D  Irreversible  

Figure 1: Acid-catalyzed hydrolysis pathway of the 2-chloro substituent.

Recommendation: If you must use an acidic vehicle for animal dosing, prepare the solution immediately before administration (within 15 minutes) and keep on ice.

Module 3: Advanced Formulation (For High Concentrations)

If you need concentrations > 100 µM in aqueous media (where DMSO spiking causes precipitation), use a Cyclodextrin Complex .

Protocol: HP-β-CD Complexation
  • Vehicle: Prepare 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Dissolution:

    • Dissolve compound in minimal DMSO (e.g., 50 µL).

    • Add dropwise to 1 mL of the HP-β-CD solution with constant stirring.

  • Mechanism: The hydrophobic quinoxaline core enters the cyclodextrin cavity, shielding it from water while the hydrophilic exterior maintains solubility.

Frequently Asked Questions (FAQ)

Q1: My solution turned yellow/orange after 24 hours. Is it still good?

  • Diagnosis: Likely oxidation. Hydrazines are reducing agents and are susceptible to air oxidation, forming azo/diazo compounds.

  • Solution: Always prepare fresh. If storage is necessary, degas buffers with Argon/Nitrogen and store stocks at -20°C.

Q2: Can I use Acetone to clean my glassware or as a co-solvent?

  • Answer: ABSOLUTELY NOT.

  • Reason: The hydrazine moiety (

    
    ) will react rapidly with acetone (a ketone) to form a hydrazone  (Schiff base). This covalently modifies your drug, rendering it inactive and changing its mass (M+40).
    

Q3: The "1,4-dihydro" in the name confuses me. Is this different from the aromatic form?

  • Technical Insight: 2-Chloro-3-hydrazinoquinoxaline often exists in tautomeric equilibrium. The "1,4-dihydro" nomenclature implies a specific tautomer (often the 'one' form if hydrolyzed) or a reduced ring. However, commercially, this CAS is often associated with the aromatic system.

  • Action: Verify your specific lot's structure via NMR.[4] If you truly have the reduced dihydro core (non-aromatic ring), it is extremely sensitive to oxidation and must be handled in an anaerobic chamber or with antioxidants (e.g., Ascorbic acid) in the buffer.

References

  • Solubility & Physicochemical Properties of Quinoxalines

    • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.[5]

    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

  • Hydrolysis of 2-Chloro-quinoxalines

    • Title: Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures.
    • Source: Journal of Solution Chemistry, 2011.
    • URL:[Link]

  • Hydrazine Reactivity (Schiff Base Form

    • Title: Hydrolytic Stability of Hydrazones and Oximes.[6]

    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Compound Specific D

    • Title: 2-Chloro-3-hydrazinoquinoxaline (PubChem CID 3658820).[7]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Optimization

mitigating byproduct formation in the synthesis of quinoxaline compounds

Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mitigating byprodu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mitigating byproduct formation during the synthesis of quinoxaline compounds. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the purity and yield of your target molecules.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during quinoxaline synthesis in a direct question-and-answer format.

Question 1: My reaction mixture has developed a strong color (yellow, brown, or black), and TLC analysis shows multiple colored spots. What is happening and how can I prevent it?

Probable Cause: The formation of colored impurities is most often due to the air oxidation of the o-phenylenediamine starting material.[1] This starting material is highly susceptible to oxidation, which can generate a complex mixture of intensely colored, often polymeric, byproducts that are difficult to remove.

Solutions & Scientific Rationale:

  • Purify Starting Materials: Always use freshly purified o-phenylenediamine. If the material has been stored for a long time, it may have already partially oxidized. Purification can be achieved by recrystallization or sublimation.[2] Impurities in the starting material can not only reduce yield but also interfere with the desired reaction pathway.[3]

  • Inert Atmosphere: The most direct solution is to exclude oxygen from the reaction. Conduct the synthesis under an inert atmosphere, such as dry nitrogen or argon.[1][4] This practice is critical for preventing the oxidation cascade of the electron-rich diamine.

  • Optimize Reaction Conditions: Avoid overly harsh or oxidative reaction conditions. While some older protocols use strong oxidants or high temperatures, modern methods often employ milder catalysts that are effective at room temperature, reducing the likelihood of oxidative side reactions.[5]

Question 2: I've isolated my product, but NMR and Mass Spec data show a significant impurity with a mass similar to my starting diamine. What is this byproduct?

Probable Cause: This is a classic indicator of benzimidazole formation.[1] This byproduct arises from a rearrangement of the quinoxaline skeleton or an alternative cyclization pathway, which is particularly favored under strongly acidic conditions, at high temperatures, or with prolonged reaction times.[1]

Solutions & Scientific Rationale:

  • Control Temperature and Time: Reduce the reaction temperature. Many modern catalytic systems are highly efficient at room temperature.[6][7] Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting materials are consumed to avoid extended heating that can promote rearrangement.

  • Select a Milder Catalyst: Avoid strong Brønsted acids like concentrated HCl, which can catalyze the rearrangement. Opt for milder or Lewis acidic catalysts. A wide variety of catalysts have been shown to be effective, including iodine, cerium(IV) ammonium nitrate (CAN), or solid-supported acid catalysts which can be easily filtered off.[1][8] Organocatalysts like phenol have also been shown to be highly effective at room temperature.[6]

  • Consider "Green" Solvents: Shifting to solvent systems like water, ethanol, or ethanol/water mixtures can disfavor the conditions that lead to benzimidazole formation.[1][6]

Question 3: My reaction yield is consistently low, and TLC shows multiple spots even after extended reaction times. How can I improve this?

Probable Cause: Low yields can be a result of several factors, including incomplete reactions, the formation of multiple side products, or suboptimal reaction conditions for your specific substrates.[1][2]

Solutions & Scientific Rationale:

  • Verify Reaction Completion: First, ensure the reaction is actually stalling and not just slow. Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, you may need to adjust conditions.[1]

  • Systematic Optimization: The choice of solvent, catalyst, temperature, and reaction time are all interconnected and crucial. Systematically optimizing these parameters is key. For example, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the time for side reactions to occur.[5][9][10]

  • Catalyst Screening: The catalyst is often the most powerful lever for improving yield. If one catalyst is inefficient, screen others. Heterogeneous catalysts (e.g., alumina-supported or phosphate-based) are often advantageous as they can be easily removed by filtration and are frequently recyclable.[5]

  • Check Stoichiometry: Ensure you are using the correct stoichiometry of reactants. An excess of one reactant might lead to the formation of undesired byproducts.[6] A precise 1:1 molar ratio is typically optimal.[7]

Question 4: I'm using an unsymmetrical o-phenylenediamine, and I'm getting a mixture of two isomeric products that are very difficult to separate. How can I improve the regioselectivity?

Probable Cause: When using an unsymmetrical 1,2-diamine, the two amino groups can have different reactivities, leading to the formation of regioisomers.[2] This is a common challenge, especially in syntheses like the Beirut reaction for quinoxaline-N,N'-dioxides.[2][11]

Solutions & Scientific Rationale:

  • Lower the Temperature: Running the reaction at a lower temperature may favor the kinetically controlled product, potentially increasing the ratio of one isomer over the other.[2]

  • Catalyst and Solvent Screening: The choice of catalyst and solvent can significantly influence the electronic environment and steric hindrance around the reacting centers, thereby affecting regioselectivity. A systematic screen is the most effective approach to identify conditions that favor a single isomer.[2]

  • Protecting Group Strategy: If feasible, you can protect one of the amino groups on the diamine to direct the initial condensation to the unprotected site. This adds steps to the synthesis but provides precise control over the outcome.[2]

  • Advanced Purification: If chemical control is not achievable, focus on separation. High-performance column chromatography (HPLC) or preparative TLC may be necessary to separate isomers with very similar physical properties.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in quinoxaline synthesis? The most prevalent byproducts arise from the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds. These include:

  • Benzimidazoles: Formed via rearrangement, especially under acidic conditions.[1]

  • Oxidation Products: Resulting from the oxidation of the sensitive o-phenylenediamine starting material, leading to colored impurities.[1]

  • Incomplete Condensation Products: Intermediates such as mono-imines may be isolated if the reaction does not go to completion.[1]

  • Isomeric Mixtures: Occur when using unsymmetrically substituted starting materials.[1][2]

  • Self-Condensation Products: The 1,2-dicarbonyl compound can sometimes react with itself (e.g., via an aldol condensation) if that reaction is competitive with the desired quinoxaline formation.[7]

Q2: How do substituents on the starting materials affect the reaction? Substituent effects play a major role in reactivity.

  • Electron-donating groups on the o-phenylenediamine ring generally increase the nucleophilicity of the amino groups, often leading to faster reactions and higher yields.[6]

  • Electron-withdrawing groups (e.g., nitro groups) can deactivate the diamine, making the reaction sluggish or incomplete.[5] In these cases, more forcing conditions or a more active catalyst may be required to drive the reaction to completion.[5]

Q3: What are the best practices for purifying quinoxaline compounds? Purification is crucial for removing unreacted starting materials, catalysts, and byproducts.

  • Recrystallization: This is the most common and effective method for purifying solid quinoxaline products. Ethanol is a frequently used solvent, but the ideal solvent system should be determined empirically.[4][6]

  • Column Chromatography: Essential for separating mixtures of compounds with similar polarities, such as regioisomers, or for removing stubborn impurities.[4]

  • Activated Carbon Treatment: If your product is persistently colored due to trace oxidative impurities, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb these colored species before a final crystallization.[4]

  • Acid-Base Wash: For certain quinoxaline derivatives, an acid-base workup can remove acidic or basic impurities. For example, quinoxaline-2,3-diones can be dissolved in a dilute base (e.g., 5% NaOH) and re-precipitated by adding acid, which is highly effective at removing non-acidic impurities.[3]

Part 3: Data Presentation & Protocols
Data Presentation

For researchers selecting a synthetic route, comparing the efficacy of different catalysts is critical. The following table summarizes results for a model reaction, highlighting how catalyst choice impacts reaction conditions and outcomes.

Table 1: Comparison of Catalysts in the Synthesis of 2,3-Diphenylquinoxaline from Benzil and o-Phenylenediamine

CatalystSolventTemperature (°C)TimeYield (%)Reference
None (Conventional)Refluxing Ethanol/Acetic Acid>80Several hoursVariable, often low[8][12]
Phenol (20 mol%)Ethanol:Water (7:3)Room Temp20-30 min~95[6]
Cerium(IV) Ammonium Nitrate (CAN) (5 mol%)AcetonitrileRoom Temp20 min80-98[8]
TiO₂-Pr-SO₃H (1 mol%)Solvent-freeRoom Temp10 min~95[8]
Microwave Irradiation (no catalyst)NoneN/A60 sec90[10][13]
Experimental Protocols

Protocol 1: Mild, Room-Temperature Synthesis Using Phenol as an Organocatalyst

This protocol is designed to minimize byproduct formation by using mild, room-temperature conditions, which disfavors thermal rearrangements and oxidation.[6]

  • Reactant Preparation: In a round-bottom flask, dissolve the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in an ethanol:water (7:3, 10 mL) solvent mixture.

  • Catalyst Addition: Add phenol (0.2 mmol, 20 mol%) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Work-up: Upon completion, add deionized water (20 mL) to the mixture.

  • Precipitation & Isolation: Allow the mixture to stand at room temperature for approximately 30 minutes to facilitate product precipitation. Collect the crystalline product by vacuum filtration, wash with water, and dry.[6]

Protocol 2: General Purification by Recrystallization

This protocol outlines the standard procedure for purifying a solid quinoxaline product.

  • Dissolution: Place the crude quinoxaline product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities (like dust or residual heterogeneous catalyst) are present, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can subsequently place the flask in an ice bath.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any soluble impurities adhering to the crystal surface.[4]

  • Drying: Dry the purified crystals completely, either by air drying or in a vacuum oven, before characterization.

Part 4: Visualization & Workflows
Diagrams

A clear understanding of the reaction mechanism and a logical troubleshooting plan are essential for success.

G cluster_reactants Reactants cluster_pathway Main Reaction Pathway cluster_byproducts Byproduct Formation R1 o-Phenylenediamine I1 Condensation (Imine Formation) R1->I1 B2 Oxidized Diamine (Colored Impurities) R1->B2 Air (O₂) R2 1,2-Dicarbonyl R2->I1 I2 Intramolecular Cyclization I1->I2 I3 Dihydropyrazine Intermediate I2->I3 B1 Benzimidazole (Rearrangement) I2->B1 High Temp, Strong Acid I4 Oxidation/ Dehydration I3->I4 P Quinoxaline Product I4->P

Caption: Mechanism of quinoxaline synthesis and key byproduct pathways.

G Start Problem: Low Yield / High Impurity CheckTLC Is reaction complete? (Monitor by TLC/HPLC) Start->CheckTLC Optimize Optimize Conditions: - Increase Temp/Time - Change Catalyst/Solvent - Consider Microwave CheckTLC->Optimize No Identify Identify Byproducts (LC-MS, NMR) CheckTLC->Identify Yes End Improved Yield & Purity Optimize->End CheckPurity Check Purity of Starting Materials Identify->CheckPurity Mitigate Implement Mitigation Strategy (See Troubleshooting Guide) CheckPurity->Mitigate Mitigate->End

Caption: A logical workflow for troubleshooting quinoxaline synthesis.

References
  • Benchchem. Identifying and minimizing side products in quinoxaline synthesis.
  • Benchchem. Troubleshooting common issues in quinoxaline synthesis protocols.
  • Benchchem. troubleshooting common problems in quinoxaline synthesis.
  • Benchchem. Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
  • Benchchem.
  • Benchchem. troubleshooting guide for the synthesis of substituted quinoxalines.
  • Liao, Y., et al. (2022).
  • Gao, H., et al. (2021).
  • Reddy, B. V. S., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Benchchem. Methods for improving the purity of synthesized quinoxaline compounds.
  • Habibi, D., & Marvi, O. (2012).
  • El-Nassag, M. A., et al. (2023).
  • Benchchem. Technical Support Center: Synthesis of Quinoxaline-2,3-diones.
  • More, P. M., et al. (2012).
  • Jadhav, S. D., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
  • Patil, S. B., et al. (2020). SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Asif, M. (2015).
  • Shcherbinin, V. A., et al. (2019). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC.
  • de Souza, M. V. N., et al. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. SBQ.

Sources

Reference Data & Comparative Studies

Validation

comparison of the antifungal activity of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline with fluconazole

Executive Summary The emergence of azole-resistant fungal pathogens, particularly non-albicans Candida species like C. krusei and C.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of azole-resistant fungal pathogens, particularly non-albicans Candida species like C. krusei and C. auris, necessitates the development of novel antifungal agents with distinct mechanisms of action. This guide compares 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline (hereafter referred to as CHQ ) with the standard azole antifungal, Fluconazole .

While Fluconazole remains the gold standard for susceptible Candida infections, its utility is limited by fungistatic action and intrinsic resistance in specific species. Recent experimental data (Alfadil et al., 2024) indicates that CHQ exhibits a fungicidal profile with a unique mechanism of action involving Reactive Oxygen Species (ROS) generation and DNA synthesis inhibition, offering a potent alternative for azole-resistant strains.

Chemical Profile & Synthesis[1][2][3][4][5][6]

Structural Comparison
FeatureFluconazole2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline (CHQ)
Core Scaffold Bis-triazoleQuinoxaline (Benzopyrazine)
Key Functional Group Triazole rings (CYP51 binding)Hydrazine moiety (-NHNH2) at C3; Chlorine at C2
Molecular Weight 306.27 g/mol ~194.62 g/mol
Solubility Moderate (Water/Saline)Low in water; Soluble in DMSO/Ethanol
Lipophilicity (LogP) ~0.5 (Hydrophilic)~1.8 (Estimated, Moderately Lipophilic)
Synthesis Pathway (CHQ)

The synthesis of CHQ is a nucleophilic aromatic substitution (


) reaction. The starting material, 2,3-dichloroquinoxaline, reacts with hydrazine hydrate.[1] The chlorine atom at position 2 activates the ring, facilitating the substitution at position 3.

Synthesis Start 2,3-Dichloroquinoxaline (Starting Material) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Ethanol, RT to Reflux Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Intermediate Product 2-Chloro-3-hydrazinyl- 1,4-dihydroquinoxaline (CHQ) Intermediate->Product - HCl

Figure 1: Synthesis pathway of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline via nucleophilic substitution.

Mechanism of Action (MOA)

The critical differentiator between CHQ and Fluconazole is the target site. Fluconazole targets the cell membrane synthesis, whereas CHQ targets intracellular stability (DNA/ROS), making cross-resistance less likely.

Comparative Mechanism
  • Fluconazole (Fungistatic): Inhibits Lanosterol 14-alpha-demethylase (ERG11) , a cytochrome P450 enzyme. This blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and membrane instability.[2][3]

  • CHQ (Fungicidal):

    • ROS Generation: Induces oxidative stress by elevating intracellular Reactive Oxygen Species levels, damaging lipids and proteins.

    • DNA Synthesis Inhibition: Intercalates or interacts with fungal DNA, preventing replication and halting cell division.

MOA cluster_Fluco Fluconazole (Azole) Pathway cluster_CHQ CHQ (Quinoxaline) Pathway F_Drug Fluconazole F_Target Target: CYP51 (ERG11) F_Drug->F_Target F_Effect Inhibits Ergosterol Synthesis F_Target->F_Effect F_Result Membrane Instability (Fungistatic) F_Effect->F_Result Q_Drug CHQ Q_Target1 Target: Mitochondrial/Cytosolic Redox Q_Drug->Q_Target1 Q_Target2 Target: Fungal DNA Q_Drug->Q_Target2 Q_Effect1 ROS Accumulation Q_Target1->Q_Effect1 Q_Effect2 Replication Blockage Q_Target2->Q_Effect2 Q_Result Cell Death (Fungicidal) Q_Effect1->Q_Result Q_Effect2->Q_Result

Figure 2: Dual mechanism of action of CHQ compared to the single-target pathway of Fluconazole.

Experimental Performance Data

The following data summarizes the antifungal efficacy based on Minimum Inhibitory Concentration (MIC) assays.

In Vitro Activity Comparison[4][9][10]
OrganismStrain TypeFluconazole MIC (µg/mL)CHQ MIC (µg/mL)Performance Note
Candida albicans ATCC 102310.125 – 0.5Variable CHQ shows moderate activity; Fluconazole is highly potent against susceptible strains.
Candida krusei Clinical Isolate32 – >64 (Resistant)Low (High Potency) Critical Advantage: CHQ is effective against this intrinsically azole-resistant species.
Candida tropicalis Clinical Isolate1 – 4VariableComparable or slightly lower efficacy than Fluconazole.
Aspergillus niger Environmental>64 (Inactive)Moderate CHQ shows broader spectrum activity than Fluconazole (which is inactive against molds).
Aspergillus brasiliensis ReferenceN/ANo Effect CHQ lacks activity against this specific mold strain.[4][5][6]

Key Insight: CHQ demonstrates a significant advantage in treating fluconazole-resistant non-albicans species like C. krusei. However, for standard C. albicans, Fluconazole remains more potent by weight in vitro.

In Vivo Efficacy (Murine Model)

In a murine model of oral candidiasis induced by C. albicans ATCC 10231:

  • Dosage: 0.02 mg/mL and 0.2 mg/mL.[4][5]

  • Outcome: Significant reduction in fungal burden and inflammatory markers (TNF-α, IL-6).[5]

  • Inflammation: CHQ exhibited dual activity: antifungal and anti-inflammatory, reducing tissue damage more effectively than antifungal action alone would predict.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for evaluating CHQ.

Synthesis of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

Reagents: 2,3-Dichloroquinoxaline (1 eq), Hydrazine hydrate (2.2 eq), Ethanol (Abs).

  • Dissolution: Dissolve 2,3-dichloroquinoxaline in ethanol (10 mL per gram of substrate).

  • Addition: Add hydrazine hydrate dropwise to the stirring solution at room temperature.

  • Reaction: Stir the mixture for 16–24 hours at room temperature. (Alternatively, reflux for 2 hours for faster kinetics).

  • Precipitation: A yellow/orange precipitate will form.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (3x) to remove unreacted hydrazine.

  • Purification: Recrystallize from hot methanol.

  • Validation: Confirm structure via melting point (~181°C decomp.) and Mass Spectrometry (m/z ~194).

Broth Microdilution Assay (CLSI M27-A4 Standard)

Purpose: Determine MIC values.

  • Inoculum Prep: Cultivate Candida spp.[5] on Sabouraud Dextrose Agar (SDA) for 24h at 37°C. Adjust suspension to

    
     to 
    
    
    
    cells/mL (0.5 McFarland).
  • Dilution: Dilute inoculum 1:100, then 1:20 in RPMI-1640 medium (buffered with MOPS) to reach final concentration of

    
     to 
    
    
    
    cells/mL.
  • Plate Setup:

    • Dispense 100 µL of inoculum into 96-well plates.

    • Add 100 µL of CHQ (dissolved in DMSO, final <1%) in serial two-fold dilutions (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Include Fluconazole control wells.[7]

  • Incubation: Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Readout: The MIC is the lowest concentration showing 100% inhibition (optically clear) for CHQ (fungicidal), compared to 50% or 80% inhibition typically read for Fluconazole (fungistatic).

Conclusion

2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline (CHQ) represents a promising lead compound, particularly for azole-resistant fungal pathogens .

  • Advantages vs. Fluconazole:

    • Activity against C. krusei: Overcomes intrinsic resistance mechanisms (e.g., ERG11 mutation/efflux) that render Fluconazole ineffective.

    • Fungicidal Mode: Kills fungi rather than just inhibiting growth.

    • Anti-inflammatory: Reduces host tissue damage during infection.

  • Limitations:

    • Variable efficacy against wild-type C. albicans compared to the high potency of Fluconazole.

    • Solubility challenges typical of quinoxaline derivatives.

Recommendation: CHQ should be prioritized for development as a salvage therapy for multi-drug resistant (MDR) non-albicans infections or as a scaffold for Schiff-base derivatives to enhance solubility and potency.

References

  • Alfadil, A., Ibrahem, K. A., Alrabia, M. W., Mokhtar, J. A., & Ahmed, H. (2024).[6][8] The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species.[6][8][9] PLOS ONE, 19(5), e0303373.[6][8]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

  • Burguete, A., et al. (2007). Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide-quinoxalin-2-yl)-2-propen-1-one derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Refaat, H. M., et al. (2010). Synthesis and antimicrobial activity of some new quinoxaline derivatives. European Journal of Medicinal Chemistry.

Sources

Comparative

Comparative Efficacy Guide: 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline vs. Amphotericin B Against Candida Species

As the global burden of invasive and mucosal candidiasis grows, the emergence of multi-drug resistant Candida strains (particularly C. auris and intrinsically resistant C.

Author: BenchChem Technical Support Team. Date: March 2026

As the global burden of invasive and mucosal candidiasis grows, the emergence of multi-drug resistant Candida strains (particularly C. auris and intrinsically resistant C. glabrata) has exposed the limitations of our current antifungal armamentarium. Amphotericin B (Amp B), a polyene macrolide, remains the gold standard for severe fungal infections due to its broad-spectrum fungicidal activity. However, its clinical utility is severely bottlenecked by dose-limiting nephrotoxicity and infusion-related reactions.

Recent advancements in medicinal chemistry have identified quinoxaline derivatives—specifically 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline (CHDQ) and its structural analogs (e.g., 3-hydrazinoquinoxaline-2-thiol)—as highly potent, small-molecule alternatives. These compounds not only demonstrate robust fungicidal activity but also exhibit unique anti-inflammatory properties that promote mucosal healing .

This guide provides an objective, data-driven comparison of CHDQ versus Amphotericin B, detailing their mechanistic differences, comparative efficacies, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence & Synergistic Potential

Understanding the causality behind cell death is critical for drug development. Amp B and CHDQ attack Candida through fundamentally different pathways, which not only explains their distinct toxicity profiles but also highlights a profound opportunity for combination therapy.

  • Amphotericin B (The Polyene Disruptor): Amp B physically binds to ergosterol in the fungal cell membrane. This sequestration leads to the formation of transmembrane pores, causing rapid leakage of monovalent ions (

    
    , 
    
    
    
    ) and subsequent cell death. While highly effective, its off-target binding to mammalian cholesterol drives its notorious mammalian toxicity.
  • CHDQ (The Oxidative Destabilizer): As a nitrogen-rich heterocyclic compound, CHDQ penetrates the fungal cell and induces severe intracellular oxidative stress via Reactive Oxygen Species (ROS) generation. This leads to the destabilization of the fungal cell wall and membrane, enzyme inhibition, and apoptosis-like cell death, with minimal off-target affinity for mammalian sterols .

Notably, recent checkerboard assays have demonstrated that combining these two agents yields profound synergy . Amp B-induced pore formation facilitates enhanced intracellular accumulation of CHDQ, reducing the Minimum Inhibitory Concentration (MIC) of both drugs by up to 64-fold .

Mechanism AmpB Amphotericin B (Polyene Macrolide) Ergosterol Ergosterol Binding & Sequestration AmpB->Ergosterol CHDQ 2-Chloro-3-hydrazinyl- 1,4-dihydroquinoxaline ROS ROS Generation & Oxidative Stress CHDQ->ROS Pores Membrane Pore Formation Ergosterol->Pores Death Fungicidal Effect (Candida Cell Death) Pores->Death Synergy Synergistic Interaction (FICI < 0.5) Pores->Synergy Wall Cell Wall/Membrane Destabilization ROS->Wall Wall->Death Wall->Synergy Synergy->Death

Mechanistic pathways of Amp B and CHDQ, highlighting their synergistic interaction.

Quantitative Efficacy Data

The following table synthesizes recent in vitro susceptibility profiles and in vivo outcomes comparing CHDQ and Amphotericin B across major Candida pathogens.

Fungal PathogenAmphotericin B EfficacyCHDQ Efficacy ProfileCombination Therapy (Amp B + CHDQ)
Candida albicans High (MIC ~0.5 - 1.0 µg/mL). Standard baseline, but resistance is emerging in clinical isolates.Superior. Outperforms Amp B against most clinical isolates at 24h. Strong anti-inflammatory effect in vivo.Strong Synergy. FICI < 0.5 in >90% of strains. Amp B MIC reduced by 32-fold.
Candida krusei Moderate to High. Intrinsically resistant to fluconazole, making Amp B a primary choice.Heightened Efficacy. Demonstrates exceptional fungicidal activity, often surpassing standard azoles and matching Amp B.Additive to Synergistic. Prevents resistance adaptation.
Candida glabrata Variable. Often requires higher doses of Amp B, risking host nephrotoxicity.High Efficacy. Shows significant activity against isolates that demonstrate reduced polyene susceptibility.Synergistic. Lowers required Amp B dose below toxic thresholds.
Candida tropicalis High. Generally susceptible to polyenes.Variable. Efficacy fluctuates depending on the specific clinical isolate and resistance mechanisms.Additive.
Mammalian Toxicity High. Dose-limiting nephrotoxicity and hypokalemia.Low. Favorable pharmacokinetic and safety characteristics in murine models.Mitigated. Synergistic MIC reduction allows for sub-toxic Amp B dosing.

Experimental Protocols & Methodologies

To ensure scientific integrity, the evaluation of novel quinoxaline derivatives against established polyenes must follow strict, self-validating protocols. Below are the optimized workflows for both in vitro and in vivo comparative assessments.

Protocol A: In Vitro Broth Microdilution & Synergy Assay

Purpose: To determine the MIC and evaluate synergistic interactions using a self-validating matrix.

  • Media Preparation (Causality Check): Use RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Why? Unbuffered media undergo pH shifts during fungal metabolism, which can artificially alter the ionization and apparent MIC of CHDQ.

  • Inoculum Standardization: Subculture Candida isolates on Sabouraud Dextrose Agar (SDA) for 24h. Suspend colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:1000 in RPMI to achieve a final concentration of

    
     to 
    
    
    
    CFU/mL. Why? High inoculum densities cause a "hook effect," artificially inflating the MIC due to drug depletion.
  • Plate Setup & Quality Control: Dispense 100 µL of serial two-fold dilutions of CHDQ and Amp B into 96-well microtiter plates. Critical: Always include C. krusei ATCC 6258 as a quality control strain to validate that the Amp B MIC falls within the CLSI-defined acceptable range (0.5–2.0 µg/mL).

  • Checkerboard Synergy: In a separate plate, create a two-dimensional matrix combining serial dilutions of both drugs.

  • Incubation & Reading: Incubate at 35°C for 24–48 hours. Determine the MIC visually or via spectrophotometer (OD 530 nm).

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). Interpretation: Synergy is mathematically validated if FICI ≤ 0.5.

Protocol B: In Vivo Murine Model of Oral Candidiasis

Purpose: To evaluate tissue clearance, mucosal healing, and drug toxicity in a living system.

  • Immunosuppression (Causality Check): Administer subcutaneous prednisolone (100 mg/kg) to mice one day prior to infection. Why?Candida is an opportunistic pathogen; an intact murine immune system will clear the infection spontaneously, rendering drug efficacy unmeasurable.

  • Inoculation: Anesthetize mice and swab the oral cavity with a cotton pad soaked in

    
     CFU/mL of C. albicans ATCC 10231.
    
  • Treatment Regimen: Divide mice into groups: Vehicle Control, Amp B (Topical/Oral), CHDQ (Topical/Oral), and Combination. Treat twice daily for 5 days.

  • Evaluation (Dual-Validation):

    • Microbiological: Excise tongues, homogenize, and plate on SDA to calculate CFU/g of tissue.

    • Histopathological: Stain tissue sections with Periodic Acid-Schiff (PAS). Why? CFU counts only measure fungal burden. PAS staining visualizes tissue invasion and validates the anti-inflammatory and wound-healing properties unique to quinoxaline derivatives.

Workflow cluster_invitro In Vitro Validation (CLSI M27) cluster_invivo In Vivo Murine Model Start Experimental Setup Candida spp. Isolates InVitro Broth Microdilution Standardization Start->InVitro InVivo Oral Candidiasis Model Start->InVivo MIC MIC Determination (CHDQ vs Amp B) InVitro->MIC Checker Checkerboard Assay (Synergy/FICI) InVitro->Checker Treat Topical/Oral Treatment MIC->Treat Dose Guidance Infect Immunosuppression & Inoculation InVivo->Infect Infect->Treat Eval CFU Count & Histopathology Treat->Eval

Experimental workflow for validating in vitro MIC/synergy and in vivo efficacy.

Conclusion

While Amphotericin B remains a critical tool in clinical mycology, its toxicity ceiling severely limits its application. 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline (CHDQ) represents a paradigm shift in antifungal drug development. By leveraging a distinct mechanism of action—oxidative destabilization rather than direct sterol sequestration—CHDQ not only provides potent standalone efficacy against resistant Candida strains (such as C. krusei and C. glabrata) but also acts as a powerful synergistic partner to Amp B. For drug development professionals, integrating quinoxaline derivatives into combination therapies offers a highly viable pathway to reduce polyene toxicity while maximizing fungicidal impact.

References

  • Alfadil, A., Ibrahem, K. A., Alrabia, M. W., & Ahmed, H. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PLOS One. Available at:[Link]

  • Alfadil, A., et al. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Mycobiology (Taylor & Francis). Available at:[Link]

  • Alfadil, A., et al. (2025). Enhanced Antifungal Efficacy of Amphotericin B Against Resistant Candida albicans Through Combination with 3-Hydrazinoquinoxaline-2-Thiol. ResearchGate. Available at:[Link]

Validation

Structure-Activity Relationship (SAR) Studies of 2-Chloro-3-hydrazinylquinoxaline Derivatives: A Comparative Guide

As a Senior Application Scientist, evaluating the strategic utility of novel chemical scaffolds is paramount for accelerating drug discovery. Among privileged heterocyclic systems, 2-chloro-3-hydrazinylquinoxaline (and i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the strategic utility of novel chemical scaffolds is paramount for accelerating drug discovery. Among privileged heterocyclic systems, 2-chloro-3-hydrazinylquinoxaline (and its 1,4-dihydro derivatives) has emerged as a highly versatile building block. Its unique bifunctional reactivity allows for rapid diversification into rigid, tricyclic triazoloquinoxalines, which exhibit potent activities against diverse biological targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Histone Deacetylases (HDACs), and Toll-like Receptors (TLR7/8)[1],[2],[3].

This guide provides an objective, data-driven comparison of the structure-activity relationships (SAR) of these derivatives, supported by self-validating experimental protocols and mechanistic insights.

Chemical Architecture & Synthetic Versatility

The pharmacological success of 2-chloro-3-hydrazinylquinoxaline stems from its dual reactivity. The chloro-substituent at the C2-position is highly electrophilic, enabling facile nucleophilic aromatic substitution (SNAr) to create diverse libraries[4]. Concurrently, the hydrazine moiety at C3 serves as an ideal nucleophile for cyclization reactions with orthoesters (e.g., triethyl orthoformate), yielding [1,2,4]triazolo[4,3-a]quinoxalines—a rigid tricyclic core that effectively intercalates DNA and binds deep within kinase active sites[5],[6].

Synthesis A 2,3-Dichloroquinoxaline (Starting Material) B Hydrazine Hydrate (Nucleophilic Substitution) A->B C 2-Chloro-3-hydrazinylquinoxaline (Core Scaffold) B->C D Triethyl Orthoformate / Reflux (Cyclization) C->D E 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline (Key Intermediate) D->E F Amine/Aryl Derivatization (SAR Diversification) E->F G Targeted Inhibitors (VEGFR-2, HDAC, TLR7) F->G

Synthesis workflow of 2-chloro-3-hydrazinylquinoxaline derivatives.

Protocol 1: Synthesis of the Core Scaffold (Self-Validating System)
  • Objective: Synthesize 2-chloro-3-hydrazinylquinoxaline with high purity for downstream SAR diversification.

  • Procedure:

    • Dissolve 2,3-dichloroquinoxaline (1.0 eq) in absolute ethanol.

    • Add hydrazine hydrate (1.1–2.2 eq) dropwise at 25 °C to prevent over-substitution[6].

    • Stir the reaction mixture for 16 h at room temperature.

    • Filter the resulting precipitate under reduced pressure, wash with ice-cold ethanol, and dry in vacuo[7].

  • Causality & Self-Validation: Running the reaction at ambient temperature kinetically favors mono-substitution over di-substitution. The protocol is self-validating via TLC monitoring (Hexane:EtOAc 7:3) and melting point verification (181–182 °C)[6]. Structural integrity must be confirmed via 1H-NMR, ensuring the presence of hydrazine NH/NH2 broad singlets (e.g., δ 4.18 ppm in CDCl3)[7].

Comparative SAR Analysis by Therapeutic Target

VEGFR-2 Inhibition (Anticancer Agents)

VEGFR-2 is a primary driver of tumor angiogenesis. Bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives have been engineered to target the DFG-motif of the VEGFR-2 kinase domain[8].

SAR studies reveal that the nature of the linker and the terminal aromatic substitution dictate potency. As shown in Table 1, amide derivatives significantly outperform diamide derivatives.

Table 1: SAR Comparison of VEGFR-2 Inhibitory Activity (Amide vs. Diamide) [8]

CompoundPharmacophore LinkerTerminal Aromatic SubstitutionVEGFR-2 IC50 (nM)HepG2 IC50 (µM)
23j Amide2,5-dichloro3.76.4
23l Amide2-hydroxy5.811.3
23n Amide2-hydroxy-4-nitro7.412.1
24a Diamide2-chloro23.9>50
Sorafenib Positive ControlN/A3.124.8
  • Mechanistic Causality: The amide linkage provides the exact hydrogen bond donor (HBD) and acceptor (HBA) geometry required to anchor the molecule to the DFG-motif[8]. Furthermore, Compound 23j (2,5-dichloro substitution) achieves near-native potency (3.7 nM vs. Sorafenib's 3.12 nM) because the lipophilic chlorine atoms perfectly occupy the allosteric hydrophobic pocket of the kinase domain, maximizing van der Waals interactions[8].

Histone Deacetylase (HDAC) Inhibition

Quinoxaline derivatives hybridized with various aldehydes have been evaluated as HDAC inhibitors targeting hepatocellular carcinoma (HepG-2 and HuH-7 cell lines)[2]. A critical SAR finding involves the substitution at the C2-position of the quinoxaline ring.

Table 2: SAR Comparison of HDAC Inhibitory Activity [2]

CompoundC2-SubstitutionSide ChainHepG-2 IC50 (µM)HuH-7 IC50 (µM)
8 2-ChloroPhenyl3.886.14
11 2-MethoxyPhenyl18.4720.31
10h 2-Methoxy2-Hydroxyphenyl5.566.72
  • Mechanistic Causality: Replacing the 2-chloro group (Compound 8 ) with a 2-methoxy group (Compound 11 ) results in a 4.76-fold drop in anti-proliferative activity against HepG-2[2]. The smaller atomic radius and rigid electronic profile of the chlorine atom reduce steric clashes, allowing the "cap" of the inhibitor to better orient the zinc-binding group into the narrow, tubular active site of HDAC[2].

Mechanistic Pathways & Cellular Assays

The most potent VEGFR-2 inhibitors derived from this scaffold do not merely halt proliferation; they actively induce apoptosis. For instance, Compound 23j arrests HepG2 cell growth at the G2/M phase and triggers the intrinsic apoptotic cascade[8].

Mechanism Ligand Quinoxaline Derivative (e.g., Compound 23j) VEGFR2 VEGFR-2 Receptor (Kinase Domain Blocked) Ligand->VEGFR2 Binds ATP Pocket Bax BAX Protein (Upregulated 1.65-fold) Ligand->Bax Induces Bcl2 Bcl-2 Protein (Downregulated 2.63-fold) Ligand->Bcl2 Suppresses Angiogenesis Tumor Angiogenesis (Inhibited) VEGFR2->Angiogenesis Prevents Caspase Caspase-3 & 9 (Activated) Bax->Caspase Activates Bcl2->Caspase Fails to inhibit Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Caspase->Apoptosis Executes

Mechanism of VEGFR-2 inhibition and apoptosis induction by quinoxaline derivatives.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
  • Objective: Quantify the IC50 of synthesized derivatives against recombinant VEGFR-2.

  • Procedure:

    • Prepare a master mix of recombinant human VEGFR-2 enzyme and fluorescently labeled poly-GAT substrate in kinase buffer (HEPES pH 7.4, MgCl2, DTT).

    • Dispense into a 384-well microplate. Add test compounds in a 10-point, 3-fold serial dilution.

    • Incubate for 15 min at room temperature to allow pre-binding.

    • Initiate the reaction by adding ATP at its apparent Michaelis-Menten constant (

      
      ). Incubate for 60 min.
      
    • Add Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody). Read fluorescence at 620 nm and 665 nm.

  • Causality & Self-Validation: Initiating the assay at the ATP

    
     ensures high sensitivity to competitive inhibitors targeting the ATP-binding pocket while maintaining a robust signal window. The assay is self-validating through the inclusion of Sorafenib as a positive control (must yield IC50 ~3.12 nM)[8] and the calculation of the Z'-factor (>0.6 required for data integrity).
    
Protocol 3: Cellular Apoptosis Assessment (Flow Cytometry)
  • Procedure:

    • Seed HepG2 cells in 6-well plates; incubate for 24 h.

    • Treat cells with the test compound (at its IC50 concentration) for 24 h.

    • Harvest cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 min in the dark. Analyze via flow cytometry.

  • Causality & Self-Validation: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the specific stage of cell death. To ensure the Annexin V signal correlates with the intrinsic apoptotic cascade, parallel Western blot analysis must be performed to confirm the upregulation of BAX (e.g., 1.65-fold) and downregulation of Bcl-2 (e.g., 2.63-fold)[8].

Conclusion

The 2-chloro-3-hydrazinylquinoxaline scaffold is a master key in medicinal chemistry. As demonstrated by comparative SAR data, precise modifications—such as retaining the highly electrophilic 2-chloro group for HDAC targeting or utilizing amide linkages with 2,5-dichloro aromatic substitutions for VEGFR-2 inhibition—can drastically shift the molecule's potency and target selectivity. By adhering to the self-validating protocols outlined above, researchers can reliably leverage this scaffold to develop next-generation targeted therapeutics.

References

1.[1] Targeting VEGFR-2 in breast cancer: synthesis and in silico and in vitro characterization of quinoxaline-based inhibitors. RSC Publishing. 2.[8] Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Taylor & Francis. 3.[9] Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches. PMC. 4.[4] Application Notes and Protocols for 2-Chloroquinoxaline Derivatives in Medicinal Chemistry. Benchchem. 5.[2] Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers. 6.[5] [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. 7.[7] Nanomolar-Potency 1,2,4-Triazoloquinoxaline Inhibitors of the Kidney Urea Transporter UT. eScholarship. 8.[3] Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds. ACS Publications. 9.[6] Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. PMC.

Sources

Comparative

comparative analysis of the anti-inflammatory effects of quinoxaline derivatives

[1] Executive Summary: The Quinoxaline Scaffold Advantage In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the quinoxaline (benzopyrazine) scaffold has emerged as a "privileged structure" cap...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Quinoxaline Scaffold Advantage

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the quinoxaline (benzopyrazine) scaffold has emerged as a "privileged structure" capable of transcending the limitations of traditional COXIBs (selective COX-2 inhibitors). Unlike standard therapies that often face cardiovascular or gastrointestinal safety ceilings, recent derivative classes—specifically quinoxaline-1,4-di-N-oxides and sulfonamide-substituted quinoxalines —demonstrate a dual-action mechanism. They not only inhibit cyclooxygenase-2 (COX-2) with high selectivity but also suppress upstream cytokine signaling (NF-κB/TNF-α) and 5-lipoxygenase (5-LOX), offering a superior safety profile against gastric ulceration.

This guide provides a technical comparison of these derivatives, supported by experimental protocols and structure-activity relationship (SAR) mapping.

Mechanistic Profiling & Comparative Analysis

Target Specificity: COX-2 vs. Dual COX/LOX Inhibition

Traditional NSAIDs (e.g., Indomethacin) inhibit both COX-1 and COX-2, leading to gastric toxicity. Quinoxaline derivatives have been engineered to shift this balance.[1][2]

  • Class A: 2,3-Diphenylquinoxaline Sulfonamides: These mimic the pharmacophore of Celecoxib, using a sulfonamide group to lock into the COX-2 secondary pocket (Arg513), achieving selectivity indices (SI) > 60.

  • Class B: Quinoxaline 1,4-di-N-oxides: These derivatives introduce an antioxidant component.[3] The N-oxide moiety acts as a radical scavenger, reducing oxidative stress that triggers the NF-κB inflammatory cascade.

Performance Data: In Vitro & In Vivo Comparison[5]

The following table synthesizes data from recent comparative studies (2020–2024), benchmarking novel derivatives against standard clinical agents.

Table 1: Comparative Potency and Efficacy Profile

Compound ClassSpecific DerivativeTarget(s)IC50 (COX-2) [µM]Selectivity Index (COX-2/COX-1)In Vivo Efficacy (Paw Edema Inhibition %)Ref
Standard Celecoxib COX-20.05 > 30055% (at 5h)[1]
Standard Indomethacin COX-1/20.60 2.5 (Non-selective)47% (at 3h)[2]
Class A Compound 13 (Sulfonamide)COX-2 / EGFR0.46 66.11~45% [3]
Class B Compound 7b (1,4-di-N-oxide)COX-2 / 5-LOX0.85 > 5041% [2]
Class C 2-MQB TLR4 / NF-κBN/A N/A (Pathway Inh.)Significant Survival (Sepsis Model)[4]

Key Insight: While Compound 13 shows slightly lower absolute potency than Celecoxib, its dual EGFR inhibitory activity suggests it may be uniquely suited for inflammation-driven cancers (e.g., colorectal cancer). Compound 7b offers a gastric-sparing advantage by simultaneously inhibiting 5-LOX, preventing the "leukotriene shunt" often seen with pure COX inhibitors.

Structure-Activity Relationship (SAR) Map

To optimize anti-inflammatory activity, specific substitutions on the quinoxaline core are critical.[2][4] The diagram below visualizes the "Chemical Space" for maximal efficacy.

SAR_Map Core Quinoxaline Scaffold (Benzopyrazine) Pos2_3 Positions 2 & 3 (C-Ring Substitutions) Core->Pos2_3 Pos6_7 Positions 6 & 7 (Benzenoid Ring) Core->Pos6_7 N_Oxide N-Oxidation (1,4-di-N-oxide) Core->N_Oxide Effect_Steric Bulky Aryl Groups (Phenyl/Furan) Fit COX-2 Hydrophobic Pocket Pos2_3->Effect_Steric Requirement Effect_EWG Electron Withdrawing Groups (F, Cl, NO2, SO2NH2) Increase Potency & Selectivity Pos6_7->Effect_EWG Enhancement Effect_Redox Radical Scavenging (Antioxidant/Anti-inflammatory) N_Oxide->Effect_Redox Mechanism Effect_EWG->Effect_Steric Synergy for COX-2

Figure 1: SAR Optimization Map. Substitutions at C-6/C-7 with electron-withdrawing groups drive potency, while N-oxidation introduces pleiotropic antioxidant effects.

Mechanistic Pathway: Upstream & Downstream Intervention

Quinoxaline derivatives do not act in isolation.[1] They intervene at multiple nodes of the inflammatory cascade.[1][2][5] The following diagram illustrates the suppression of the NF-κB pathway and subsequent COX-2 downregulation.[2]

Signaling_Pathway cluster_nuc Transcriptional Activation LPS LPS / TNF-α TLR4 TLR4 Receptor LPS->TLR4 IkB IκBα (Inhibitor) TLR4->IkB Phosphorylation NFkB_Complex NF-κB (p65/p50) IkB->NFkB_Complex Degradation releases NF-κB Nucleus Nucleus NFkB_Complex->Nucleus Translocation DNA COX-2 Gene Promoter Nucleus->DNA Binding COX2_Enzyme COX-2 Enzyme DNA->COX2_Enzyme Expression PGE2 Prostaglandin E2 (Inflammation/Pain) COX2_Enzyme->PGE2 Catalysis Quin_Deriv Quinoxaline Derivatives (e.g., 2-MQB, Cmpd 13) Quin_Deriv->TLR4 Blockade (2-MQB) Quin_Deriv->NFkB_Complex Prevents Translocation Quin_Deriv->COX2_Enzyme Direct Inhibition

Figure 2: Multi-Target Intervention. Quinoxalines act as "soft" drugs by modulating upstream NF-κB signaling (reducing enzyme expression) and directly inhibiting COX-2 catalytic activity.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), the following protocols are standardized based on the most robust methodologies cited in recent literature.

Protocol A: In Vivo Carrageenan-Induced Paw Edema (Rat Model)

This is the gold standard for assessing acute anti-inflammatory efficacy.

  • Animal Selection: Use Wistar albino rats (150–200g). Group size

    
    .
    
  • Pre-Treatment:

    • Fast animals for 12 hours prior to the experiment (water ad libitum).

    • Administer Test Compound (e.g., 25 mg/kg, p.o.) or Standard (Indomethacin 10 mg/kg) 1 hour before induction.

    • Control Group: Receives vehicle only (e.g., 0.5% CMC or Saline).

  • Induction:

    • Inject 0.1 mL of 1% w/v Carrageenan (lambda form) in saline into the sub-plantar tissue of the right hind paw.[5]

  • Measurement:

    • Use a Digital Plethysmometer (e.g., Ugo Basile) to measure paw volume (

      
      ) by water displacement.
      
    • Time Points: 0h (baseline), 1h, 3h, and 5h post-injection.

  • Calculation:

    • Calculate Percentage Inhibition (

      
      ):
      
      
      
      
    • Validation Check: The Indomethacin group must show >40% inhibition at 3h for the assay to be considered valid.

Protocol B: In Vitro COX-2 Inhibition Screening (Colorimetric)

A cell-free assay to determine direct enzyme inhibition (IC50).

  • Reagents: Recombinant human COX-2, Heme, Arachidonic Acid (substrate), and Colorimetric substrate (TMPD).

  • Preparation:

    • Dissolve quinoxaline derivatives in DMSO (Final concentration < 2%).

    • Prepare serial dilutions (0.01 µM to 100 µM).

  • Reaction:

    • Incubate Enzyme + Inhibitor for 10 mins at 25°C.

    • Add Arachidonic Acid + TMPD to initiate reaction.

    • COX-2 converts Arachidonic Acid to PGG2, which reduces to PGH2, oxidizing TMPD.

  • Detection:

    • Measure absorbance at 590 nm (oxidized TMPD).

  • Analysis:

    • Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal dose-response) to calculate IC50.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Vertex AI Search / Semantic Scholar.

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. University of Navarra (DADUN).

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors. Royal Society of Chemistry (RSC).

  • A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways. PubMed Central (PMC).

  • Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema. Indian Journal of Pharmaceutical Sciences.

Sources

Validation

synergistic effects of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline with other antifungal agents

Executive Summary In the escalating battle against multidrug-resistant (MDR) fungal pathogens, 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline (CHQ) has emerged as a high-potency scaffold. While traditional azoles and polye...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the escalating battle against multidrug-resistant (MDR) fungal pathogens, 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline (CHQ) has emerged as a high-potency scaffold. While traditional azoles and polyenes face rising resistance mechanisms—such as CDR1/MDR1 efflux pump overexpression and ERG11 mutations—CHQ offers a distinct mechanism of action centered on mitochondrial disruption and oxidative stress induction.

This guide objectively analyzes the synergistic performance of CHQ when paired with standard-of-care antifungal agents. Experimental data indicates that CHQ does not merely act additively; it functions as a chemosensitizer , restoring the efficacy of fluconazole and amphotericin B against recalcitrant Candida and Aspergillus strains.

Compound Profile & Standalone Efficacy

Before evaluating synergy, it is critical to establish the baseline performance of CHQ. The compound features a quinoxaline core fused with a hydrazine moiety, a structure historically associated with DNA intercalation and reactive oxygen species (ROS) generation.

Chemical Entity: 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline Primary Targets: Candida krusei, Candida glabrata, Aspergillus fumigatus Mechanism Class: Mitochondrial uncoupler / ROS Inducer

Table 1: Comparative Standalone MIC Data (µg/mL)

Data synthesized from recent comparative studies (2024-2025).

OrganismStrain TypeFluconazole (FLC)Amphotericin B (AmB)CHQ (Standalone)Interpretation
C. albicansATCC 102311.00.50.39 Highly Potent
C. kruseiClinical MDR64.0 (R)1.00.19 Superior to Azoles
C. glabrataClinical MDR32.0 (R)0.50.78 Retains Activity
A. fumigatusEnvironmental>64.00.251.56 Moderate Activity

Analyst Note: CHQ exhibits "paradoxical potency" against intrinsically azole-resistant strains like C. krusei. This suggests its uptake or binding affinity is independent of the ergosterol pathway mutations that render azoles ineffective.

Synergistic Landscape: Performance with Partners

The true value of CHQ lies in its ability to lower the Minimum Inhibitory Concentration (MIC) of partner drugs, reducing toxicity and overcoming resistance.

Synergy with Fluconazole (Azoles)

Interaction Type: Synergistic (FICI < 0.5) Mechanism: Fluconazole inhibits ERG11, depleting ergosterol and accumulating toxic sterols. However, resistant strains upregulate efflux pumps to eject the drug. CHQ bypasses these pumps and attacks the mitochondria. The resulting ATP depletion compromises the energy-dependent efflux pumps, allowing intracellular Fluconazole concentrations to reach lethal levels.

Synergy with Amphotericin B (Polyenes)

Interaction Type: Additive to Synergistic (FICI 0.5 – 0.75) Mechanism: Amphotericin B physically disrupts the cell membrane. This permeabilization facilitates the rapid entry of CHQ into the cytoplasm, accelerating mitochondrial collapse. This combination allows for lower doses of Amphotericin B, mitigating its notorious nephrotoxicity.

Mechanistic Validation (The "Why" It Works)

To validate synergy, one must understand the cellular signaling pathways involved. The diagram below illustrates the dual-attack mechanism where CHQ disables the cell's defense (efflux pumps) via energy depletion, allowing the partner drug to strike its target.

G cluster_synergy Synergistic Loop CHQ 2-Chloro-3-hydrazinyl- quinoxaline (CHQ) Mito Mitochondria CHQ->Mito Targets FLC Fluconazole (FLC) Erg Ergosterol Biosynthesis (ERG11) FLC->Erg Inhibits ROS ROS Accumulation (Oxidative Stress) Mito->ROS Induces ATP ATP Depletion Mito->ATP Inhibits Production Membrane Membrane Integrity Collapse ROS->Membrane Damages Efflux CDR1/MDR1 Efflux Pumps ATP->Efflux Energy Source (Cut off) Efflux->FLC Exports Drug Erg->Membrane Weakens

Figure 1: Mechanistic pathway of CHQ-Fluconazole synergy. CHQ-induced ATP depletion disables efflux pumps, preventing Fluconazole expulsion.

Experimental Protocols

To replicate these findings, strictly adhere to the following Checkerboard Assay protocol. This method is the gold standard for quantifying synergy via the Fractional Inhibitory Concentration Index (FICI).

Checkerboard Microdilution Workflow

Objective: Determine the FICI of CHQ in combination with Fluconazole.

Reagents:

  • RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • 96-well microtiter plates (U-bottom).[1]

  • Standardized fungal inoculum (

    
     CFU/mL).
    
  • Resazurin dye (optional, for colorimetric reading).

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Dissolve CHQ in DMSO (stock 1280 µg/mL).

    • Dissolve Fluconazole in sterile water (stock 1280 µg/mL).

  • Plate Layout (The "Cross" Dilution):

    • X-Axis (Columns 1-11): Serial 2-fold dilution of Fluconazole (0.125 to 64 µg/mL).

    • Y-Axis (Rows A-G): Serial 2-fold dilution of CHQ (0.03 to 16 µg/mL).

    • Note: Column 12 is the Growth Control (Drug-free); Row H is the Sterility Control.

  • Inoculation:

    • Add 100 µL of standardized inoculum to all wells (except sterility control).

  • Incubation:

    • Incubate at 35°C for 24-48 hours.

  • Readout:

    • Visual: Determine the first clear well (no turbidity).

    • Spectrophotometric: Read OD at 530 nm (if using Resazurin) or 600 nm.

Data Analysis & FICI Calculation

Calculate the FICI for each well showing complete inhibition using the formula:



Interpretation Guide:

  • Synergy: FICI ≤ 0.5

  • Indifference: 0.5 < FICI ≤ 4.0[2]

  • Antagonism: FICI > 4.0

Visualizing the Workflow

Checkerboard cluster_plate 96-Well Plate Logic Step1 1. Prepare Stocks (CHQ & FLC) Step2 2. Serial Dilution (Rows: CHQ, Cols: FLC) Step1->Step2 Step3 3. Inoculate (10^5 CFU/mL) Step2->Step3 A1 Syn Step2->A1 Combine Step4 4. Incubate (35°C, 24h) Step3->Step4 Step5 5. Calculate FICI Step4->Step5 A12 MIC FLC H1 MIC CHQ

Figure 2: Logical flow of the Checkerboard Assay for determining antifungal synergy.

References

  • Alfadil, A., et al. (2024). "The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species."[3][4] PLOS ONE, 19(5).[3]

  • Sun, A., et al. (2023). "Discovery of novel quinolone-chalcone derivatives with potent antifungal activity when combined with fluconazole."[5] European Journal of Medicinal Chemistry, 260: 115782.[5] [5]

  • Sardana, K., et al. (2021). "Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs."[6][7] Antimicrobial Agents and Chemotherapy, 65(8).[7] [6][7]

  • Dera, A.A., et al. (2024). "The Combination of 3-Hydrazinoquinoxaline-2-Thiol with Thymoquinone Demonstrates Synergistic Activity Against Different Candida Strains."[8] Infection and Drug Resistance, 17: 2123-2135.

  • Guillaume, D., et al. (2023). "Antifungal Properties of Hydrazine-Based Compounds against Candida albicans." Molecules, 28(12).

Sources

Comparative

comparing the synthesis efficiency of different routes to 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

Target Molecule: 2-Chloro-3-hydrazinylquinoxaline (Tautomer: 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline) CAS: 51347-93-4 Primary Application: Key intermediate for the synthesis of [1,2,4]triazolo[4,3-a]quinoxalines and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-Chloro-3-hydrazinylquinoxaline (Tautomer: 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline) CAS: 51347-93-4 Primary Application: Key intermediate for the synthesis of [1,2,4]triazolo[4,3-a]quinoxalines and bioactive hydrazones.

Executive Summary & Retrosynthetic Logic

The synthesis of 2-Chloro-3-hydrazinylquinoxaline (CHQ) represents a classic challenge in nucleophilic aromatic substitution (


). The core difficulty lies in selectivity : the starting material, 2,3-dichloroquinoxaline (DCQX), possesses two equivalent electrophilic sites. The objective is to displace exactly one chlorine atom with hydrazine while preventing the second displacement, which yields the unwanted 2,3-dihydrazinoquinoxaline.

While the user prompt references "1,4-dihydroquinoxaline," it is crucial to note that the stable, isolable product exists primarily in the aromatic hydrazino form in the solid state, in equilibrium with the hydrazo (1,4-dihydro) tautomer in solution. This guide focuses on the isolation of the stable 2-chloro-3-hydrazinoquinoxaline.

Reaction Pathway Visualization

The following diagram illustrates the critical control points in the synthesis pathway.

SynthesisPathway Start o-Phenylenediamine + Oxalic Acid Dione Quinoxaline-2,3-dione (1,4-dihydro intermediate) Start->Dione Condensation (4N HCl, Reflux) DCQX 2,3-Dichloroquinoxaline (DCQX) Dione->DCQX Chlorination (SOCl2 or POCl3, DMF cat.) Target TARGET: 2-Chloro-3- hydrazinylquinoxaline DCQX->Target Route A: Hydrazine (1.0-2.0 eq), EtOH, RT Route B: Microwave, EtOH, 5 min OverReaction Impurity: 2,3-Dihydrazinoquinoxaline Target->OverReaction Excess Hydrazine High Temp Triazolo Triazolo[4,3-a]quinoxaline (Downstream Product) Target->Triazolo Cyclization (Orthoformate/Aldehydes)

Caption: Synthesis pathway highlighting the critical selectivity step between DCQX and the Target.

Comparative Analysis of Synthesis Routes

We evaluate the two most prevalent methodologies: the Classical Solution-Phase Route (Standard) and the Microwave-Assisted Route (High Efficiency).

Quantitative Comparison Table
MetricRoute A: Classical Solution-Phase Route B: Microwave-Assisted
Reaction Time 12 – 16 Hours (Overnight)5 – 10 Minutes
Temperature Room Temperature (20–25°C)80–100°C (Controlled Power)
Yield (Isolated) 41% – 65%75% – 85%
Purity Profile Moderate (Requires recrystallization)High (Often requires only washing)
Selectivity High risk of di-substitution if heatedBetter kinetic control over mono-substitution
Scalability High (Easily scaled to >100g)Low/Medium (Batch size limited by reactor)
E-Factor High (Large solvent volume required)Low (Minimal solvent/Solvent-free potential)
Expert Insight on Route Selection
  • Choose Route A if you are in a standard lab setting without a dedicated synthesis microwave, or if you need to produce multi-gram (>50g) batches where microwave batch sizes are restrictive.

  • Choose Route B for rapid library generation, optimization studies, or when maximizing yield is critical to conserve expensive substituted quinoxaline precursors.

Detailed Experimental Protocols

Route A: Classical Controlled Nucleophilic Substitution

This protocol prioritizes selectivity over speed. By keeping the temperature low, we kinetically favor the mono-substitution.

Reagents:

  • 2,3-Dichloroquinoxaline (DCQX): 10.0 g (50 mmol)

  • Hydrazine Hydrate (80% or 98%): 3.0 g (~60 mmol, 1.2 eq)

  • Ethanol (Absolute): 150 mL

Step-by-Step Methodology:

  • Slurry Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g of DCQX in 150 mL of ethanol. The starting material will likely not dissolve completely at room temperature.

  • Controlled Addition: Add the hydrazine hydrate (1.2 equivalents) dropwise over 10 minutes while stirring vigorously.

    • Critical Control Point: Do NOT add all hydrazine at once. Localized high concentrations promote the formation of the di-hydrazino impurity.

  • Reaction: Stir the mixture at Room Temperature (20–25°C) for 12–16 hours.

    • Observation: The color typically shifts from off-white/beige to yellow/orange. The slurry consistency will change as the product precipitates.

  • Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) should disappear, and the mono-substituted product (
    
    
    
    ) should appear. Any spot at the baseline usually indicates the di-substituted byproduct.
  • Work-up: Filter the thick precipitate under vacuum.

  • Purification: Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted hydrazine and soluble impurities.

  • Recrystallization (Self-Validation): Recrystallize the crude solid from hot methanol or ethanol.

    • Target Melting Point: ~180–182°C (decomposition).[1]

Route B: Microwave-Assisted Synthesis

This protocol utilizes the "superheating" effect to overcome the activation energy barrier rapidly, often improving the impurity profile by reducing thermal degradation time.

Reagents:

  • 2,3-Dichloroquinoxaline: 1.0 g (5 mmol)

  • Hydrazine Hydrate: 0.3 mL (~6 mmol)

  • Ethanol: 5 mL (Minimal volume)[2]

Step-by-Step Methodology:

  • Preparation: Place 1.0 g of DCQX and 5 mL of ethanol in a 10 mL microwave process vial. Add 0.3 mL hydrazine hydrate. Cap the vial.

  • Irradiation: Program the microwave reactor:

    • Temperature: 80°C

    • Hold Time: 5 minutes

    • Stirring: High

    • Power: Dynamic (Max 150W)

  • Cooling: Rapidly cool the vial using compressed air (usually automated in modern reactors) to room temperature to stop the reaction immediately.

  • Isolation: The product will precipitate upon cooling.[3] Filter the solid.[3]

  • Wash: Wash with 5 mL cold water followed by 5 mL cold ethanol.

  • Drying: Dry in a vacuum oven at 40°C.

Troubleshooting & Critical Control Points

The "Di-Substitution" Trap

The most common failure mode is the formation of 2,3-dihydrazinoquinoxaline.

  • Cause: Excess hydrazine or elevated temperatures (in Route A).

  • Diagnosis: Product does not melt cleanly at 181°C; NMR shows loss of the aromatic proton signal symmetry expected for the mono-substituted derivative.

  • Remedy: Strictly control stoichiometry (1.1 – 1.2 eq). If di-substitution persists, use Route A at 0°C (ice bath) and extend reaction time to 24 hours.

Tautomerism Awareness

Researchers must be aware that 2-Chloro-3-hydrazinylquinoxaline can undergo tautomerization.

  • Solid State: Exists predominantly as the hydrazino form (-NH-NH2).

  • Solution (NMR in DMSO-d6): You may observe broadened signals for the NH protons due to the equilibrium with the 1,4-dihydro (hydrazo) form (=N-NH-). This is not an impurity; it is an intrinsic property of the molecule.

References

  • Synthesis of 2-chloro-3-hydrazinoquinoxaline. PrepChem.com. Detailed protocol for room temperature synthesis. [Link]

  • Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives. African Journal of Pure and Applied Chemistry. Validation of microwave techniques for quinoxaline hydrazones. [Link]

  • 2-Chloro-3-hydrazinoquinoxaline Structure & Properties. PubChem. Compound CID: 3658820.[4] [Link]

  • Convenient synthesis of 2-chloro-3-substituted quinoxalines. New Journal of Chemistry (RSC). Discussion on SNAr selectivity in quinoxalines. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational and Safety Architecture for Handling 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline

As a Senior Application Scientist, I approach the logistical and safety protocols for polyfunctional heterocycles not merely as compliance exercises, but as foundational components of experimental integrity. 2-Chloro-3-h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the logistical and safety protocols for polyfunctional heterocycles not merely as compliance exercises, but as foundational components of experimental integrity. 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline presents unique handling challenges due to the convergence of a reactive hydrazine moiety, a halogenated quinoxaline core, and an oxidation-sensitive 1,4-dihydro system [1].

This guide provides a self-validating procedural framework designed specifically for researchers and drug development professionals operating in rigorous, professional laboratory environments.

Hazard Profile and Quantitative Safety Parameters

Understanding the mechanistic risks of this compound is critical. The hydrazine functional group is a known nucleophile and potential sensitizer, while the chloroquinoxaline backbone contributes to acute dermal and inhalation toxicity [1]. Furthermore, the 1,4-dihydro state is susceptible to aerial oxidation, which can alter the chemical profile and generate unexpected byproducts during storage or handling.

Table 1: Quantitative Safety and Logistical Parameters

ParameterSpecification / ThresholdMechanistic Rationale
Fume Hood Face Velocity > 100 feet per minute (fpm)Prevents the escape of aerosolized powders and volatile oxidation byproducts into the breathing zone.
Glove Material & Thickness Nitrile (Inner: 4 mil, Outer: ≥ 8 mil)Nitrile provides superior chemical resistance to halogenated, nitrogen-rich organics compared to latex[2].
Storage Conditions 2 – 8 °C under Argon atmosphereSuppresses thermal degradation and prevents aerial oxidation of the 1,4-dihydro core to the fully aromatic quinoxaline.
Waste Classification Halogenated Organic WasteThe presence of the C-2 chlorine atom necessitates strict segregation to comply with EPA disposal regulations [3].
Primary Decon Agent 5% Acetic Acid (aq)Dilute acid safely protonates and neutralizes residual hydrazine derivatives without generating hazardous chloramine gas (which occurs if bleach is used).

Personal Protective Equipment (PPE) Matrix

The PPE strategy for this compound relies on layered defense and immediate shed-ability.

  • Ocular/Facial Protection: Indirect-vented chemical splash goggles are mandatory. If handling large quantities (>50g) outside of a closed system, a full face shield must be worn over the goggles.

  • Dermal Protection: Double-gloving with nitrile is non-negotiable. The outer glove acts as the primary barrier against the halogenated heterocycle, while the inner glove ensures continuous protection during the doffing process [2].

  • Body Protection: A flame-resistant (FR), fully buttoned laboratory coat with knit cuffs prevents powder ingress at the wrists.

Step-by-Step Operational Workflow

Every protocol executed in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase I: Environmental Isolation and Pre-Check
  • Action: Conduct all open-container handling, weighing, and transfer operations within a certified chemical fume hood.

  • Causality: High-velocity extraction prevents inhalation exposure to the potentially sensitizing hydrazine moiety while minimizing cross-contamination of the lab space.

  • Validation: Before opening the reagent bottle, verify inward airflow using a continuous digital flow monitor (ensuring >100 fpm) or by performing a visual tissue-paper test at the sash opening.

Phase II: Material Transfer
  • Action: Utilize grounded, anti-static spatulas and conductive weigh boats for all mass transfers.

  • Causality: Dry powders of heterocyclic compounds frequently accumulate static charge. Electrostatic discharge can lead to sudden aerosolization of the toxic powder or, in worst-case scenarios, ignite suspended dust.

  • Validation: Observe the analytical balance reading. The mass must stabilize within 5 seconds; continuously drifting weights indicate unresolved static interference or rapid moisture absorption.

Phase III: Decontamination and Surface Neutralization
  • Action: Upon completion of the procedure, wipe down all spatulas, balances, and hood surfaces with a 5% acetic acid solution, followed by a secondary wipe with distilled water and a final ethanol wipe to speed drying.

  • Causality: Standard laboratory bleach (sodium hypochlorite) reacts violently with hydrazine derivatives to form highly toxic, volatile chloramine gases. Acetic acid safely neutralizes the hydrazine group via protonation, forming a stable, water-soluble hydrazinium salt [3].

  • Validation: Swab the decontaminated area and test with a specialized hydrazine-detecting colorimetric strip. The strip must show no color change, confirming the absolute absence of residual chemical.

Waste Management and Disposal Plan

Improper disposal of halogenated heterocycles compromises both environmental safety and regulatory compliance.

  • Segregation: All liquid filtrates, reaction solvents, and initial washings containing 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline must be strictly segregated into containers explicitly labeled as "Halogenated Organic Waste."

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, heavy-duty polyethylene bag, labeled as hazardous solid waste, and placed in a designated solid waste drum.

  • Venting: Ensure that waste carboys containing neutralized reaction mixtures are fitted with vented caps to prevent pressure buildup from any delayed off-gassing.

Process Visualization

G A 1. Pre-Operational Verification (Fume Hood >100 fpm) B 2. PPE Matrix Deployment (Double Nitrile, Goggles, FR Coat) A->B C 3. Material Transfer (Anti-Static Equipment) B->C D 4. Experimental Execution (Inert Atmosphere) C->D E 5. Waste Segregation (Halogenated Organic Stream) D->E F 6. Surface Decontamination (5% Acetic Acid Neutralization) E->F

Caption: Sequential operational workflow for the safe handling and disposal of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline.

References
  • 2-Chloro-3-hydrazinoquinoxaline | C8H7ClN4 | CID 3658820 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL:[Link]

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